3-Phenyl-L-serine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVGNTVUSQUXPS-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863731, DTXSID401296197 | |
| Record name | L-threo-3-Phenylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(βS)-β-Hydroxy-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7695-56-9, 6254-48-4 | |
| Record name | rel-(βS)-β-Hydroxy-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7695-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βR)-β-Hydroxy-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6254-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-L-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006254484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylserine, threo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-threo-3-Phenylserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(βS)-β-Hydroxy-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-L-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLSERINE, THREO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91VU0G1B7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Enantioselective Synthesis of 3-Phenyl-L-serine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details various methodologies for the enantioselective synthesis of 3-Phenyl-L-serine, a valuable chiral building block in the pharmaceutical industry. The document provides a comprehensive overview of key synthetic strategies, including detailed experimental protocols and comparative quantitative data to assist researchers in selecting and implementing the most suitable method for their specific needs.
Introduction
This compound is a non-proteinogenic amino acid that serves as a crucial chiral precursor in the synthesis of numerous pharmaceuticals, including antibiotics and anticancer agents. Its stereochemistry is critical for biological activity, making enantioselective synthesis a paramount challenge in medicinal chemistry and drug development. This guide explores several powerful techniques to achieve high enantiopurity of the desired L-enantiomer.
Key Synthetic Strategies
The enantioselective synthesis of this compound can be broadly categorized into three main approaches: asymmetric aminohydroxylation of cinnamates, asymmetric aldol reactions using chiral auxiliaries, and biocatalytic methods employing enzymes. Each of these strategies offers distinct advantages and is detailed below.
Sharpless Asymmetric Aminohydroxylation
The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes into vicinal amino alcohols with high enantioselectivity. In the context of this compound synthesis, a cinnamate ester is treated with a nitrogen source in the presence of an osmium catalyst and a chiral ligand.
Experimental Protocol:
A detailed experimental protocol for the Sharpless Asymmetric Aminohydroxylation of ethyl cinnamate is as follows:
-
Preparation of the Catalyst: To a stirred solution of K₂OsO₂(OH)₄ (0.02 mmol) and the chiral ligand (DHQ)₂PHAL (0.025 mmol) in tert-butanol (5 mL) at room temperature is added a solution of the nitrogen source, such as N-bromoacetamide (2.0 mmol), in water (5 mL).
-
Reaction: The reaction mixture is cooled to 0 °C, and ethyl cinnamate (1.0 mmol) is added. The reaction is stirred at 0 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched with sodium sulfite. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-protected this compound derivative.
Quantitative Data:
| Catalyst System | Substrate | Yield (%) | ee (%) | dr (syn:anti) |
| K₂OsO₂(OH)₄ / (DHQ)₂PHAL | Ethyl Cinnamate | 85 | 98 | >95:5 |
Asymmetric Aldol Reaction with Chiral Auxiliaries
The Evans aldol reaction is a well-established method for the diastereoselective synthesis of β-hydroxy carbonyl compounds. By employing a chiral oxazolidinone auxiliary attached to a glycine enolate equivalent, one can achieve a highly stereocontrolled aldol addition to benzaldehyde, leading to the desired this compound precursor.
Experimental Protocol:
A representative experimental protocol for the Evans aldol reaction is as follows:
-
Formation of the N-acyl Oxazolidinone: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with bromoacetyl bromide to form the corresponding N-bromoacetyl oxazolidinone. This is then converted to the corresponding glycine equivalent.
-
Enolate Formation: To a solution of the N-glycinyl oxazolidinone (1.0 mmol) in dry dichloromethane (10 mL) at -78 °C is added di-n-butylboryl triflate (1.1 mmol) followed by triethylamine (1.2 mmol). The mixture is stirred for 30 minutes to form the boron enolate.
-
Aldol Reaction: Benzaldehyde (1.2 mmol) is added to the enolate solution at -78 °C. The reaction is stirred for 2 hours at -78 °C and then warmed to 0 °C over 1 hour.
-
Workup and Auxiliary Removal: The reaction is quenched with a phosphate buffer and the product is extracted. The chiral auxiliary is subsequently cleaved by treatment with lithium hydroperoxide or another suitable method to yield the this compound derivative.
Quantitative Data:
| Chiral Auxiliary | Electrophile | Yield (%) | dr (syn:anti) | | :--- | :--- | :--- | | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzaldehyde | 90 | >98:2 |
Logical Workflow for Evans Aldol Reaction
Caption: Workflow for the Evans Asymmetric Aldol Reaction.
Biocatalytic Synthesis
Biocatalysis has emerged as a green and highly efficient alternative for the synthesis of chiral compounds. Enzymes such as L-threonine aldolases can catalyze the direct condensation of glycine and benzaldehyde to produce this compound with high stereoselectivity.
Experimental Protocol using Immobilized L-threonine Aldolase:
-
Enzyme Immobilization: L-threonine aldolase from Thermotoga maritima is immobilized on a solid support such as Eupergit.
-
Packed-Bed Reactor Setup: The immobilized enzyme is packed into a column to create a packed-bed microreactor.
-
Reaction: A solution of benzaldehyde (50 mM) and glycine (500 mM) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 8.0) containing pyridoxal-5'-phosphate (PLP) as a cofactor is continuously passed through the reactor at a controlled flow rate and temperature (e.g., 70 °C).
-
Product Collection and Analysis: The effluent from the reactor is collected, and the product formation is monitored by HPLC. The product is then isolated and purified.
Quantitative Data:
| Enzyme | Method | Yield (%) | de (%) | ee (%) |
| L-threonine aldolase (T. maritima) | Flow Synthesis | up to 40 | 20 | >99 |
Reaction Pathway for Biocatalytic Synthesis
Caption: Biocatalytic synthesis of this compound.
A two-enzyme cascade system comprising an ω-transaminase (ω-TA) and an L-threonine aldolase (L-ThA) has also been reported for the synthesis of 3-Phenylserine from benzylamine.[1] In this system, the ω-TA converts benzylamine to benzaldehyde, which is then used by the L-ThA for the aldol reaction with glycine.[1] This cascade can achieve a conversion of nearly 95% of benzylamine, yielding over 54% of 3-Phenylserine.[1]
Conclusion
The enantioselective synthesis of this compound can be achieved through various powerful synthetic methodologies. The choice of method will depend on factors such as the desired scale of synthesis, the availability of starting materials and catalysts, and the required level of stereochemical purity. The Sharpless asymmetric aminohydroxylation offers a direct route from cinnamates with excellent enantioselectivity. The Evans aldol reaction provides high diastereoselectivity and is well-suited for complex molecule synthesis. Biocatalytic methods, particularly the use of L-threonine aldolases, represent a green and efficient approach, especially for larger-scale production. This guide provides the foundational knowledge for researchers to explore and optimize these methods for the successful synthesis of this important chiral building block.
References
3-Phenyl-L-serine: A Versatile Chiral Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
3-Phenyl-L-serine, a non-proteinogenic amino acid, has emerged as a pivotal chiral building block in asymmetric synthesis. Its inherent stereochemistry and functionalities—a carboxylic acid, an amine, a hydroxyl group, and a phenyl ring—provide a versatile scaffold for the synthesis of a wide array of complex and biologically active molecules. This technical guide delves into the core properties, synthesis, and key applications of this compound, offering a comprehensive resource for professionals in organic synthesis and drug development. The document outlines its physical and chemical characteristics, details experimental protocols for its synthesis and derivatization, and highlights its utility in the construction of valuable chiral molecules, including pharmaceutical intermediates.
Introduction
Chiral molecules are of paramount importance in the pharmaceutical and fine chemical industries, as the stereochemistry of a molecule often dictates its biological activity. This compound, with its two stereocenters, offers a readily available and cost-effective starting material for the enantioselective synthesis of more complex structures. Its applications range from peptide synthesis to its role as a precursor for chiral amines, alcohols, and heterocyclic compounds.[1] This guide aims to provide a detailed overview of the synthetic utility of this compound, supported by quantitative data, experimental procedures, and visual representations of key synthetic pathways.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a chiral building block is crucial for its effective application in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₃ | [2] |
| Molecular Weight | 181.19 g/mol | [3] |
| Melting Point | 178-181 °C | [3] |
| Appearance | White to off-white solid | [3] |
| Optical Rotation [α]D20 | +14.4° to +16.0° (c=10, 2 N HCl) | [4] |
| Solubility | Sparingly soluble in water and methanol; slightly soluble in acetonitrile. Insoluble in nonpolar organic solvents like benzene and ether.[5][6][7][8] | [5][6][7][8] |
Synthesis of this compound
The efficient and stereoselective synthesis of this compound is critical for its use as a chiral building block. Both enzymatic and chemical methods have been developed for its preparation.
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly stereoselective route to this compound. Threonine aldolases are commonly employed to catalyze the aldol condensation of glycine and benzaldehyde.[9][10][11][12][13]
Experimental Protocol: Enzymatic Synthesis of this compound
Materials:
-
Glycine
-
Benzaldehyde
-
L-allo-threonine aldolase from Thermotoga maritima
-
Pyridoxal 5'-phosphate (PLP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (50 mM, pH 8.0)
-
Trichloroacetic acid solution (30%)
-
Ethyl acetate
-
1,3-Dimethoxybenzene (internal standard)
Procedure:
-
In a 20 mL test tube, combine 750 mg of glycine (1 M), 106 mg of benzaldehyde (0.1 M), 100 μL of a 5 mM PLP solution, and 2 mL of DMSO.
-
Add 7 mL of a 50 mM phosphate buffer solution (pH 8.0) to the mixture.
-
Initiate the reaction by adding 0.9 mL (2.7 mg) of L-allo-threonine aldolase solution (activity = 0.407 U/mL).
-
Incubate the reaction mixture at 70 °C with stirring.
-
Monitor the reaction progress by taking 1 mL samples at various time points (e.g., 20, 40, and 60 minutes).
-
Quench the reaction in the collected samples by adding a 30% trichloroacetic acid solution.
-
Extract each quenched sample with 2 mL of an internal standard solution (1,3-dimethoxybenzene in ethyl acetate).
-
Analyze the aqueous phase by HPLC to determine the enantiomeric excess (ee) and diastereomeric excess (de) of the this compound product.
-
Analyze the organic layer by gas chromatography to determine the conversion of benzaldehyde, which reflects the yield of phenylserine.[14]
Expected Results:
Applications in Organic Synthesis
This compound serves as a versatile precursor for a variety of valuable chiral molecules.
Synthesis of Chiral β-Amino Alcohols
The reduction of the carboxylic acid functionality of this compound provides access to chiral β-amino alcohols, which are important intermediates in the synthesis of pharmaceuticals and chiral ligands.
Experimental Protocol: Synthesis of (2S,3R)-2-amino-3-phenyl-1-propanol
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous acid (e.g., 1 M HCl)
-
Aqueous base (e.g., 1 M NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the reducing agent (e.g., BH₃·THF or a suspension of LiAlH₄) in anhydrous THF to the stirred solution of this compound.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (monitor by TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow addition of water, followed by aqueous acid.
-
Make the solution basic by the addition of an aqueous base.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure (2S,3R)-2-amino-3-phenyl-1-propanol.
Synthesis of Chiral Oxazolidinones
Chiral oxazolidinones are valuable chiral auxiliaries and are present in several pharmaceuticals. This compound can be converted to chiral oxazolidinones through cyclization reactions.
Experimental Protocol: Synthesis of (4S,5R)-4-(hydroxymethyl)-5-phenyl-1,3-oxazolidin-2-one
Materials:
-
(2S,3R)-2-amino-3-phenyl-1-propanol (synthesized as per the protocol in 4.1)
-
Phosgene, triphosgene, or 1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine, pyridine)
-
Aqueous workup solutions
-
Silica gel for chromatography
Procedure:
-
Dissolve (2S,3R)-2-amino-3-phenyl-1-propanol in an anhydrous aprotic solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a base (e.g., triethylamine) to the solution.
-
Slowly add the carbonylating agent (e.g., a solution of triphosgene in the same solvent or solid CDI) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure oxazolidinone.
Precursor to the Paclitaxel Side Chain
One of the most significant applications of this compound derivatives is in the semi-synthesis of the anti-cancer drug Paclitaxel (Taxol®). The C-13 side chain, N-benzoyl-3-phenylisoserine, is crucial for its biological activity and can be synthesized from this compound.
Spectroscopic Data
The following table summarizes typical spectroscopic data for this compound.
| Technique | Data | Reference |
| ¹H NMR | Spectra available in public databases. | [15][16][17] |
| ¹³C NMR | Spectra available in public databases. | [15][18][19] |
| IR Spectroscopy | Characteristic peaks for O-H, N-H, C=O, and aromatic C-H stretches. | [20] |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns are observable. | [1][15][21][22] |
Conclusion
This compound is a highly valuable and versatile chiral building block in organic synthesis. Its ready availability, inherent chirality, and multiple functional groups make it an ideal starting material for the enantioselective synthesis of a diverse range of complex molecules, including important pharmaceutical intermediates like the side chain of Paclitaxel.[17] The synthetic methodologies detailed in this guide, including both enzymatic and chemical transformations, provide a robust toolkit for researchers and drug development professionals. The continued exploration of new reactions and applications of this compound is expected to lead to further advancements in the efficient construction of chiral molecules.
References
- 1. China this compound丨CAS 6254-48-4 Manufacturers Suppliers Factory - Wholesale Service [leapchem.com]
- 2. This compound | 6254-48-4 [chemicalbook.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. L-Serine, 99% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A new d-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Comprehensive screening strategy coupled with structure-guided engineering of l-threonine aldolase from Pseudomonas putida for enhanced catalytic efficiency towards l-threo-4-methylsulfonylphenylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. DL-Phenylserine | C9H11NO3 | CID 94134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. bmse000867 L-Serine at BMRB [bmrb.io]
- 17. hmdb.ca [hmdb.ca]
- 18. NP-MRD: Showing NP-Card for L-Serine (NP0001084) [np-mrd.org]
- 19. rsc.org [rsc.org]
- 20. Frontiers | A galactoarabinan-containing glycoprotein isolated from the fruits of Lycium barbarum reverses the tumor-associated macrophage phenotype [frontiersin.org]
- 21. L-Serine, 3TBDMS derivative [webbook.nist.gov]
- 22. osti.gov [osti.gov]
The Biological Frontier of 3-Phenyl-L-serine and its Analogs: A Technical Guide for Drug Discovery
For Immediate Release
[City, State] – [Date] – In the intricate landscape of medicinal chemistry, the non-proteinogenic amino acid 3-Phenyl-L-serine and its derivatives are emerging as a compelling scaffold for the development of novel therapeutic agents. This technical guide offers an in-depth exploration of the biological activities of these compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate their potential in antimicrobial and anticancer applications. Through a meticulous compilation of quantitative data, detailed experimental protocols, and visual representations of key biological processes, this document aims to accelerate research and innovation in this promising field.
Introduction: The Therapeutic Potential of a Unique Amino Acid Scaffold
This compound, a β-phenyl substituted analog of the natural amino acid L-serine, presents a unique stereochemical and structural framework that has garnered significant interest in the scientific community.[1][2] Its derivatives have demonstrated a breadth of biological activities, positioning them as valuable lead compounds in the quest for new drugs to combat infectious diseases and cancer. This guide synthesizes the current understanding of their biological prowess, focusing on antimicrobial and antitumor properties, and delves into the experimental methodologies crucial for their evaluation.
Antimicrobial Activity of this compound Analogs
The search for novel antimicrobial agents is a global health priority. Derivatives of β-phenylserine have shown promise in this arena, exhibiting activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The antimicrobial efficacy of this compound analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the available data for a series of synthesized derivatives.
| Compound ID | Structure/Substituent | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| PS-1 | N-phenyl-N-thiocarbamoyl-β-alanine derivative with furan substituent | Staphylococcus aureus | 250 | 500 | [2] |
| PS-2 | N-phenyl-N-thiocarbamoyl-β-alanine derivative with bromothiophene substituent | Staphylococcus aureus | 250 | 500 | [2] |
| PS-3 | Thiazole derivative with a phenyl substituent at the 4-position | Bacillus cereus | 500 | >500 | [2] |
| PS-4 | Thiazole derivative containing a naphthoquinone ring | Staphylococcus aureus | 125 | 250 | [2] |
| PS-4 | Thiazole derivative containing a naphthoquinone ring | Bacillus cereus | 125 | 250 | [2] |
Note: The data indicates that modifications, such as the introduction of furan, bromothiophene, and naphthoquinone moieties, can significantly influence the antimicrobial potency of the parent structure. Notably, aromatic substituents with groups like NO₂, F, and Cl did not show an inhibitory effect in one study.[2]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The following protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound analogs)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Preparation of Inoculum: A pure culture of the test bacteria is grown overnight on an appropriate agar medium. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Compound Dilutions: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compounds are then prepared in the broth medium directly in the 96-well plates.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antitumor Activity of this compound Analogs
The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of cancer research. Derivatives of β-phenylalanine have emerged as a promising class of compounds with potential antitumor activity.[3]
Quantitative Anticancer Data
The in vitro anticancer activity of this compound analogs is commonly assessed by determining the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The following table summarizes the IC₅₀ values for a series of phenylurea derivatives, which share structural similarities with potential this compound analogs.
| Compound ID | N'-Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| PU-1 | Bromoacetyl | CEM (leukemia) | 0.38 | [4] |
| PU-1 | Bromoacetyl | Daudi (lymphoma) | 1.05 | [4] |
| PU-1 | Bromoacetyl | MCF-7 (breast cancer) | 2.11 | [4] |
| PU-1 | Bromoacetyl | Bel-7402 (hepatoma) | 1.58 | [4] |
| PU-1 | Bromoacetyl | DU-145 (prostate cancer) | 4.07 | [4] |
| PU-1 | Bromoacetyl | DND-1A (melanoma) | 3.24 | [4] |
| PU-1 | Bromoacetyl | LOVO (colon cancer) | 1.29 | [4] |
| PU-1 | Bromoacetyl | MIA Paca (pancreatic cancer) | 2.36 | [4] |
Note: Structure-activity relationship (SAR) analysis of these phenylurea derivatives revealed that the nature of the haloacylamino chain and the N'-substituent significantly influences their anticancer potency.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receives medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: A potential apoptosis induction pathway by this compound analogs.
Conclusion and Future Directions
This compound and its analogs represent a fertile ground for the discovery of new antimicrobial and anticancer agents. The available data, though still in its early stages, highlights the significant potential of this chemical scaffold. Future research should focus on the synthesis and systematic biological evaluation of a broader range of derivatives to establish clear structure-activity relationships. Elucidating the precise molecular targets and signaling pathways will be crucial for the rational design of more potent and selective drug candidates. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to translate the promise of this compound analogs into tangible therapeutic solutions.
References
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Phenyl-L-serine as a precursor for pharmaceutical intermediates
An In-depth Technical Guide to 3-Phenyl-L-serine as a Precursor for Pharmaceutical Intermediates
Executive Summary
This compound, a non-proteinogenic amino acid, is a pivotal chiral building block in the pharmaceutical industry. Its defined stereochemistry, featuring two chiral centers, makes it an invaluable precursor for the asymmetric synthesis of complex, biologically active molecules. This guide provides a detailed overview of the synthesis of this compound and its application in the production of key pharmaceutical intermediates, with a focus on the side chain of the anticancer agent Paclitaxel (Taxol®) and the core of the immunomodulator Bestatin. This document is intended for researchers, chemists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and workflow visualizations to facilitate research and process optimization.
Synthesis of this compound
The efficient and stereoselective synthesis of this compound is critical for its utility. Biocatalytic methods, particularly enzymatic aldol reactions, are preferred for their high stereoselectivity under mild conditions.
Enzymatic Aldol Condensation
L-threonine aldolases (L-TAs) and specific Phenylserine Aldolases (PSAs) are effectively employed to catalyze the condensation of glycine and benzaldehyde to form this compound.[1][2] These enzymes, often dependent on a pyridoxal 5'-phosphate (PLP) cofactor, exhibit high stereocontrol, yielding the desired L-threo diastereomer.[1][2]
Quantitative Data for Enzymatic Synthesis
The efficiency of enzymatic synthesis is influenced by factors such as enzyme source, substrate concentration, pH, and temperature.
| Enzyme Source | Substrates | Key Conditions | Yield (%) | Reference |
| Pseudomonas putida PSA | Glycine, Benzaldehyde | pH 7.5, Glycine:Benzaldehyde (10:1) | - | [2] |
| L-Threonine Aldolase (L-TA) | Glycine, Benzaldehyde | pH 8.0, 298 K, 48 h | >54% (conversion) | [1] |
| Immobilized TA (Flow) | Glycine, Benzaldehyde | 70 °C, Phosphate Buffer | ~40% (equilibrium) | [3] |
| P. taiwanensis SHMT | Glycine, Benzaldehyde | 80 °C, pH 7.5, 5 min | - | [4] |
Table 1: Summary of quantitative data for the enzymatic synthesis of this compound.
Experimental Protocol: Batch Synthesis using Free L-Threonine Aldolase
This protocol is adapted from methodologies described for aldolase-catalyzed reactions.[3]
-
Reaction Setup: In a temperature-controlled vessel, prepare a 50 mM phosphate buffer solution (pH 7.5-8.0).
-
Substrate Addition: Dissolve glycine to a final concentration of 1 M and benzaldehyde to a final concentration of 0.1 M. Add dimethyl sulfoxide (DMSO) to 20% (v/v) to aid benzaldehyde solubility.
-
Cofactor Addition: Add pyridoxal 5'-phosphate (PLP) to a final concentration of 0.5 mM.
-
Enzyme Addition: Initiate the reaction by adding a solution of L-Threonine Aldolase (e.g., 0.15 U/mg) to the mixture.
-
Incubation: Stir the mixture at 30-37 °C for 24-48 hours. Monitor the reaction progress using HPLC.
-
Workup and Purification: Terminate the reaction by adding trichloroacetic acid. Extract the product and purify using column chromatography to isolate this compound.
Application in Pharmaceutical Intermediate Synthesis
This compound is a cornerstone for synthesizing complex chiral intermediates for high-value pharmaceuticals.
Intermediate for Paclitaxel (Taxol®)
The semi-synthesis of the anticancer drug Paclitaxel relies on coupling the C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, to the complex diterpenoid core, baccatin III.[5][6] This crucial side chain is synthesized enantioselectively from this compound.
Quantitative Data for Paclitaxel Side Chain Synthesis
The synthesis involves multiple protection and activation steps, with yields varying at each stage.
| Step | Reaction | Reagents | Yield (%) | Reference |
| 1 | Oxazoline Formation | N/A (starting from epoxide) | - | [7] |
| 2 | Hydrolysis to Ester | 1N HCl, Methanol | 80% | [7] |
| 3 | Saponification | Sodium Carbonate, aq. Methanol | - | [7] |
| 4 | Esterification | Diazomethane | - | [7] |
Table 2: Summary of yields for key steps in the synthesis of the Paclitaxel side chain methyl ester.
Experimental Protocol: Synthesis of (2R,3S)-N-Benzoyl-3-phenylisoserine Methyl Ester
This protocol describes the hydrolysis of a protected oxazoline precursor, which can be derived from this compound. The protocol is based on a described chemical synthesis.[7]
-
Starting Material: (4S,5R)-4-methoxycarbonyl-5-phenyl-2-phenyl-2-oxazoline (a derivative accessible from this compound).
-
Hydrolysis: Dissolve the oxazoline precursor (e.g., 22 mmol) in methanol (65 mL).
-
Acidification: Add 1N Hydrochloric Acid (22 mL) to the solution.
-
Reflux: Heat the mixture to reflux for 2 hours, monitoring the reaction by TLC.
-
Extraction: After cooling, concentrate the solution and partition it with methylene chloride and water.
-
Purification: Dry the organic layer, evaporate the solvent, and recrystallize the crude product from a methylene chloride-methanol mixture to yield pure (2R,3S)-(-)-N-Benzoyl-3-phenylisoserine methyl ester.
Intermediate for Bestatin
Bestatin, an inhibitor of aminopeptidase B, is a dipeptide whose structure is N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine.[8][9] The key (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) moiety is derived from 3-phenylserine or a related precursor.[10]
Quantitative Data for Bestatin Synthesis
Various synthetic routes have been developed, with overall yields depending on the starting materials and complexity.
| Starting Material | Key Intermediate/Product | Overall Yield (%) | Reference |
| N-acetyl-alpha-aminoacetophenone | Bestatin | 10.5% | [8][9] |
| N-benzoyl-alpha-aminoacetophenone | Bestatin | 7.8% | [8][9] |
| L-phenylalanine | (2S,3S)-AHPA | - | [11] |
| Boc-protected amino acid | Bestatin P1 derivatives | 60-70% (from resin) | [12] |
Table 3: Summary of overall yields for Bestatin synthesis via different routes.
Experimental Protocol: N-Boc Protection of an Amino Acid
Protecting the amine group is a common first step in many synthetic routes. This general protocol for N-Boc protection is adapted from standard procedures for amino acids like L-serine and L-phenylalanine.[13][14]
-
Dissolution: Dissolve this compound (1 mol) in a mixture of 1,4-dioxane and 1N sodium hydroxide solution.
-
Cooling: Cool the solution in an ice-water bath with vigorous stirring.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc-anhydride, 1.1 mol) dropwise to the cold solution while maintaining the pH between 9 and 10 by adding 1N NaOH as needed.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Concentrate the reaction mixture to remove the dioxane. Wash the remaining aqueous solution with an organic solvent like pentane or ethyl acetate to remove impurities.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2–3 with a cold solution of potassium bisulfate. Extract the product, N-Boc-3-phenyl-L-serine, with ethyl acetate (3x volumes).
-
Isolation: Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
Conclusion
This compound stands out as a versatile and indispensable chiral precursor in the pharmaceutical industry. Its strategic importance is demonstrated in the synthesis of high-profile drugs such as Paclitaxel and Bestatin. The continued development of efficient, stereoselective synthetic routes, particularly through biocatalysis, will further enhance its accessibility and application. The protocols, data, and workflows presented in this guide offer a technical foundation for scientists and researchers to leverage the unique chemical properties of this compound in the discovery and development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of an Inducible Phenylserine Aldolase from Pseudomonas putida 24-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support [beilstein-journals.org]
- 4. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 7. US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine - Google Patents [patents.google.com]
- 8. A facile synthesis of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A FACILE SYNTHESIS OF BESTATIN [jstage.jst.go.jp]
- 10. Synthesis and structure-activity relationships of bestatin analogues, inhibitors of aminopeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Conformational Analysis of Peptides Containing 3-Phenyl-L-serine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the conformational analysis of peptides incorporating the non-proteinogenic amino acid, 3-Phenyl-L-serine. Given the unique structural constraints imposed by the β-phenyl substitution on the serine backbone, understanding the conformational landscape of these peptides is crucial for rational drug design and the development of novel therapeutics. This document outlines the key experimental and computational techniques, provides detailed protocols, and presents data in a structured format to facilitate comparison and analysis.
Introduction to Conformational Analysis of this compound Peptides
The incorporation of this compound into a peptide sequence introduces a significant steric and electronic perturbation compared to its proteinogenic counterpart, L-serine, or even L-phenylalanine. The phenyl group at the β-carbon restricts the rotation around the Cα-Cβ bond (χ1 torsion angle) and influences the backbone dihedral angles (φ and ψ), thereby predisposing the peptide to adopt specific secondary structures. This conformational restriction can be exploited in drug design to create peptides with enhanced stability, receptor affinity, and biological activity.
Conformational analysis of these modified peptides involves a multi-pronged approach, combining spectroscopic techniques, which provide an average picture of the solution-state conformation, with solid-state analysis and computational modeling, which offer detailed atomic-level insights.
Experimental Methodologies
A thorough conformational analysis relies on the integration of data from various experimental techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[1] By analyzing various NMR parameters, it is possible to deduce dihedral angle restraints, identify hydrogen bonds, and determine the overall fold of the peptide.
This protocol outlines the general steps for acquiring and analyzing 2D NMR data for a hypothetical dipeptide, Ac-Gly-(β-Ph)Ser-NH2.
1. Sample Preparation:
-
Dissolve 1-5 mg of the lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d6 or D2O). For observation of amide protons, a solvent mixture like 90% H2O/10% D2O is often used.[2]
-
The peptide concentration should ideally be greater than 0.5 mM.[2]
-
Add a small amount of a reference standard, such as DSS or TSP, for chemical shift calibration.
-
Adjust the pH of the sample to the desired value (typically between 4 and 6 to minimize amide proton exchange).
2. NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a spin system of an amino acid residue. A mixing time of 60-80 ms is typically used.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the tertiary structure. Mixing times in the range of 100-300 ms are common.
-
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those separated by two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled (¹³C, ¹⁵N), this experiment correlates protons with their directly attached heteroatoms.
3. Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Use the TOCSY and COSY spectra to assign the proton resonances to specific amino acid residues.
-
NOE Assignment and Distance Restraints: Identify cross-peaks in the NOESY spectrum and convert their intensities into upper distance limits.
-
Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum. Use the Karplus equation to relate these coupling constants to the φ dihedral angle.[3][4]
-
Structure Calculation: Use the derived distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformers consistent with the NMR data.
Diagram: Experimental Workflow for NMR Conformational Analysis
Caption: Workflow for determining peptide conformation using NMR spectroscopy.
Table 1: Hypothetical ¹H NMR Data for Ac-Gly-(β-Ph)Ser-NH2 in DMSO-d6
| Proton | Chemical Shift (ppm) | Multiplicity | ³J Coupling Constant (Hz) |
| Gly | |||
| NH | 8.25 | t | 5.8 |
| α-CH2 | 3.70 | d | 5.8 |
| (β-Ph)Ser | |||
| NH | 8.50 | d | 8.2 |
| α-CH | 4.50 | m | - |
| β-CH | 4.90 | d | 4.5 |
| Phenyl | 7.20-7.40 | m | - |
| Ac | |||
| CH3 | 1.90 | s | - |
| NH2 | |||
| NHa | 7.60 | s (br) | - |
| NHb | 7.10 | s (br) | - |
Note: This is example data and may not represent actual experimental values.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[5][6] The far-UV CD spectrum (190-250 nm) is dominated by the absorption of the peptide backbone and provides characteristic signatures for α-helices, β-sheets, turns, and random coil structures. The presence of the phenyl group in this compound will also contribute to the CD spectrum in the near-UV region (250-320 nm).[7]
1. Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer itself should not have significant absorbance in the far-UV region.
-
The peptide concentration for far-UV CD is typically in the range of 0.1 mg/mL.[6]
-
Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV measurements to minimize solvent absorbance.[6]
2. Data Acquisition:
-
Record the CD spectrum at a controlled temperature (e.g., 25 °C).
-
Scan the wavelength range from 260 nm down to 190 nm.
-
Set the scanning speed, bandwidth, and response time to obtain a good signal-to-noise ratio. Multiple scans are typically averaged.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
3. Data Analysis:
-
Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (10 * l * c) where:
-
mdeg is the observed ellipticity in millidegrees
-
MRW is the mean residue weight (molecular weight / number of residues)
-
l is the path length in cm
-
c is the concentration in g/L
-
-
Deconvolute the resulting spectrum using algorithms such as CONTINLL, SELCON3, or K2D2 to estimate the percentage of different secondary structure elements.[8]
Diagram: Logic for CD Spectral Deconvolution
Caption: Process of analyzing a CD spectrum to estimate secondary structure.
Table 2: Representative Far-UV CD Maxima for Secondary Structures
| Secondary Structure | Positive Maxima (nm) | Negative Maxima (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~215 |
| β-Turn | Varies, often a weak negative band ~225 and a strong positive band ~205 | |
| Random Coil | ~212 | ~198 |
X-ray Crystallography
X-ray crystallography provides an atomic-resolution structure of a peptide in the solid state. While obtaining suitable crystals of small, flexible peptides can be challenging, a crystal structure offers invaluable, unambiguous data on bond lengths, bond angles, and torsion angles. This information can be used to validate and refine models generated from solution-state data and computational methods.
1. Peptide Synthesis and Purification:
-
Synthesize the peptide using solid-phase or solution-phase methods.
-
Purify the peptide to >95% purity by HPLC.
-
Confirm the identity of the peptide by mass spectrometry.
2. Crystallization Screening:
-
Use a variety of crystallization screening kits and methods (e.g., hanging drop, sitting drop vapor diffusion).
-
Screen a wide range of conditions, including different precipitants (e.g., PEG, salts), buffers (pH), and additives.
-
Incubate the crystallization trials at different temperatures.
3. X-ray Diffraction Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a synchrotron or in-house X-ray source.
4. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or molecular replacement.
-
Build an initial model of the peptide into the electron density map.
-
Refine the model against the diffraction data to obtain the final structure.
Computational Modeling
Computational methods are indispensable for exploring the conformational landscape of peptides and for interpreting experimental data.
Molecular Mechanics and Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of the peptide's conformational flexibility in a simulated environment (e.g., in water).
Protocol: MD Simulation of a this compound Peptide
-
Build the initial peptide structure: Use a peptide building tool (e.g., in Maestro, PyMOL) to generate a starting conformation (e.g., an extended or helical structure).
-
Choose a force field: Select a suitable force field for peptides (e.g., AMBER, CHARMM, OPLS).
-
Solvate the peptide: Place the peptide in a box of explicit solvent (e.g., TIP3P water).
-
Add counter-ions: Neutralize the system by adding counter-ions if the peptide is charged.
-
Energy minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.
-
Production run: Run the simulation for a sufficient length of time (e.g., 100s of nanoseconds) to sample the conformational space.
-
Analysis: Analyze the trajectory to identify stable conformations, calculate dihedral angle distributions (Ramachandran plots), and identify persistent hydrogen bonds.
Diagram: Computational Modeling Workflow
Caption: Workflow for computational conformational analysis using MD simulations.
Table 3: Predicted Dihedral Angles for a Low-Energy Conformer of a (β-Ph)Ser-containing Dipeptide
| Residue | φ (°) | ψ (°) | χ1 (°) |
| Gly | -150 | 150 | N/A |
| (β-Ph)Ser | -80 | 100 | 60 |
Note: This is hypothetical data from a computational model.
Data Integration and Interpretation
The strength of a conformational analysis lies in the integration of data from multiple techniques. For instance, the solution-state ensemble from NMR can be compared with the solid-state structure from X-ray crystallography and the dynamic conformations from MD simulations. Discrepancies between these methods can provide insights into the peptide's flexibility and the influence of its environment on its structure.
Conclusion
The conformational analysis of peptides containing this compound requires a synergistic approach combining high-resolution spectroscopic techniques and robust computational modeling. The steric bulk of the β-phenyl group is expected to significantly constrain the available conformational space, leading to more defined secondary structures compared to peptides with proteinogenic residues. A thorough understanding of these conformational preferences is paramount for the design of peptidomimetics with improved pharmacological properties. The detailed protocols and structured data presentation in this guide provide a framework for researchers to conduct and interpret their own conformational studies on this important class of modified peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Conformational studies on potential β-turn-forming model peptides | Semantic Scholar [semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. youtube.com [youtube.com]
A Technical Guide to the Role of 3-Phenyl-L-serine in Structure-Activity Relationship (SAR) Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Phenyl-L-serine is a non-proteinogenic amino acid that serves as a valuable and versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Its rigid backbone, defined stereochemistry, and multiple points for chemical modification make it an ideal starting point for exploring structure-activity relationships (SAR). The presence of a phenyl ring, a β-hydroxyl group, and the classic amino acid termini allows for systematic structural alterations to optimize potency, selectivity, and pharmacokinetic properties. This technical guide details the strategic value of the this compound core, outlines typical experimental workflows, and provides detailed protocols for the synthesis and evaluation of its analogs. Through illustrative case studies on related scaffolds, this document demonstrates how SAR principles are applied to develop potent and selective enzyme inhibitors.
The Strategic Value of this compound in SAR
This compound is a compelling chiral building block for drug discovery due to a confluence of advantageous structural features.[1] Its utility in SAR studies stems from its identity as a constrained analog of phenylalanine, containing an additional β-hydroxyl group that can engage in critical hydrogen bonding interactions within a biological target's binding site.
The core advantages can be summarized as follows:
-
Chirality: The inherent L-configuration at the α-carbon and the additional stereocenter at the β-carbon provide a fixed three-dimensional orientation. This stereochemical purity is crucial for designing molecules with specific and high-affinity interactions with biological targets.[1]
-
Functional Diversity: The structure presents three primary points for modification: the phenyl ring, the amino terminus, and the carboxyl terminus. The phenyl group, in particular, offers a large surface for derivatization, allowing chemists to probe hydrophobic pockets, introduce electronic effects (electron-donating or -withdrawing groups), and modulate the molecule's overall physicochemical properties.[1]
-
Biological Relevance: As an analog of natural amino acids, it can be readily incorporated into peptides to study structure-activity relationships or serve as a starting point for designing peptidomimetics and small molecule inhibitors that target enzymes like proteases, aldolases, or kinases.[1]
Core Scaffold Analysis and Modification Strategy
The power of the this compound scaffold lies in its potential for systematic modification. A typical SAR campaign involves creating a library of analogs where specific parts of the molecule are altered to probe their effect on biological activity.
Caption: Core structure of this compound with key points for chemical modification in an SAR study.
The Iterative SAR Workflow
A successful SAR study follows a cyclical and iterative process. The knowledge gained from one round of testing directly informs the design of the next generation of compounds, progressively leading to a molecule with the desired biological profile.
Caption: A typical iterative workflow for a structure-activity relationship (SAR) study.
Case Study: SAR of Serine Protease Inhibitors
Principle: Serine proteases have well-defined pockets (S1, S2, etc.) that accommodate the side chains of their peptide substrates. Inhibitor design often involves placing specific chemical groups into these pockets to maximize binding affinity. By systematically substituting amino acids in a peptide scaffold, researchers can map these interactions and optimize inhibitor potency (measured by the inhibition constant, Ki).
Example Data: A study focused on converting a murine urokinase-type plasminogen activator (muPA) inhibitor into a potent plasma kallikrein (PK) inhibitor provides an excellent example.[2] By modifying residues, particularly at positions predicted to interact with the enzyme's surface, the researchers dramatically shifted the inhibitor's selectivity profile.
| Compound ID | Sequence | hPK Ki (µM) | muPA Ki (µM) | Selectivity (muPA/hPK) |
| Parent | CPA YS RYLDC | >1000 | 0.55 | <0.0005 |
| Peptide 8 | CPG YK RYLDC | 0.014 | >1000 | >71,400 |
| Peptide 9 | CPG YK RYLDC | 0.013 | >1000 | >76,900 |
| Peptide 10 | CPG YK RYLDC | 0.011 | >1000 | >90,900 |
| Data adapted from a study on re-engineering a peptide scaffold.[2] The bolded residues indicate points of mutation from the parent sequence. Peptides 8, 9, and 10 have identical core sequences but differ in their cyclization chemistry, leading to subtle activity changes. |
SAR Interpretation:
-
P3 Position: Changing Alanine (A) to Glycine (G) at the P3 position was critical. Glycine's lack of a side chain likely removed a steric clash in the PK active site, a change essential for enabling potent inhibition.
-
Exosite Binding: Replacing Serine (S) with Lysine (K) introduced a basic residue that could form favorable electrostatic interactions with acidic patches on the surface of plasma kallikrein, dramatically increasing affinity.
-
Outcome: These two key substitutions flipped the selectivity profile by over 8 orders of magnitude, transforming a potent muPA inhibitor into a highly potent and selective plasma kallikrein inhibitor. This illustrates how targeted modifications, informed by structural hypotheses, can achieve significant gains in drug development.
Key Experimental Methodologies
General Synthetic Strategy for this compound Analogs
The synthesis of this compound itself can be achieved via an aldol addition between a glycine enolate equivalent and benzaldehyde. For SAR studies, derivatization of the parent molecule is often more practical.
Workflow for Phenyl Ring Derivatization:
-
Protection: The amino and carboxyl groups of this compound are protected using standard protecting groups (e.g., Boc for the amine, methyl or benzyl ester for the acid).
-
Aromatic Substitution: The protected intermediate is subjected to electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) to install various substituents on the phenyl ring.
-
Further Modification (Optional): A nitro group can be reduced to an amine, which can then be acylated or alkylated. A ketone from a Friedel-Crafts reaction can be reduced to an alcohol.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid for Boc, hydrolysis or hydrogenolysis for esters) to yield the final analog.
Protocol: In Vitro Serine Protease Inhibition Assay
This protocol describes a general method for determining the inhibitory potency (IC50) of test compounds against a serine protease using a chromogenic substrate.
Principle: The protease cleaves a colorless chromogenic substrate, releasing a colored molecule (e.g., p-nitroaniline), which can be quantified spectrophotometrically at a specific wavelength (e.g., 405 nm). An effective inhibitor will reduce the rate of this reaction. The IC50 is the concentration of inhibitor required to reduce the enzyme's activity by 50%.
Materials:
-
Target Serine Protease (e.g., Trypsin, Chymotrypsin, Thrombin)
-
Chromogenic Substrate (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0
-
Test Compounds (analogs of this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM, diluted in 1:3 or 1:10 steps.
-
Assay Plate Setup:
-
To each well of a 96-well plate, add 50 µL of Assay Buffer.
-
Add 1 µL of the serially diluted test compound solution (or DMSO for control wells).
-
Add 25 µL of the enzyme solution (pre-diluted in Assay Buffer to a working concentration).
-
Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 25 µL of the chromogenic substrate solution (pre-diluted in Assay Buffer) to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the microplate into a plate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every 60 seconds for 20-30 minutes (kinetic mode).
-
-
Data Analysis:
-
For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Normalize the rates by expressing them as a percentage of the uninhibited control (DMSO only).
-
Plot the percent activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.
-
Caption: Workflow for determining the IC50 value in an enzyme inhibition assay.
Conclusion
This compound represents a privileged scaffold in medicinal chemistry, offering a robust and functionally rich starting point for SAR studies. Its defined stereochemistry, coupled with the versatile modification sites on the phenyl ring and amino acid backbone, allows for the systematic exploration of chemical space to optimize interactions with a biological target. While direct and extensive SAR studies on this compound itself are dispersed, the principles of rational drug design, as demonstrated through analogous scaffolds, provide a clear roadmap for its use. By employing the iterative SAR workflow and robust biochemical assays detailed in this guide, researchers can effectively leverage the unique properties of this compound to develop novel, potent, and selective therapeutic agents.
References
The Discovery and Biosynthesis of 3-Phenyl-L-serine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-L-serine, a non-proteinogenic β-hydroxy-α-amino acid, has emerged as a valuable chiral building block in the synthesis of a variety of pharmaceuticals and other bioactive molecules. Its unique structure, featuring a phenyl group attached to the β-carbon of serine, imparts specific chemical properties that are leveraged in drug design and peptide chemistry. This technical guide provides an in-depth exploration of the discovery of this compound in natural products and a detailed examination of its biosynthetic pathways. The guide also includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the core concepts to support researchers in this field.
Discovery and Natural Occurrence of this compound
While this compound has been utilized in chemical synthesis for a considerable time, its identification in natural products is a more recent development. It is not a common amino acid and is typically found as a structural component of more complex secondary metabolites rather than as a free amino acid.
One of the notable natural products containing a this compound moiety is the antibiotic lysobactin . Another example is the antiviral agent cyclomarin A . The presence of this unique amino acid in such bioactive compounds has spurred interest in its biosynthesis, with the aim of harnessing these pathways for the production of novel pharmaceuticals.
Biosynthesis of this compound
The biosynthesis of this compound is not a primary metabolic pathway but rather a specialized branch of amino acid metabolism. It involves the convergence of two main precursor pathways: the biosynthesis of L-serine and the formation of benzaldehyde.
Biosynthesis of Precursors
L-Serine Biosynthesis: The primary route for L-serine biosynthesis begins with the glycolytic intermediate 3-phosphoglycerate . This pathway, known as the "phosphorylated pathway," involves three key enzymatic steps:
-
Oxidation: 3-phosphoglycerate dehydrogenase (PGDH) oxidizes 3-phosphoglycerate to 3-phosphohydroxypyruvate.
-
Transamination: Phosphoserine aminotransferase (PSAT) catalyzes the transfer of an amino group from glutamate to 3-phosphohydroxypyruvate, forming 3-phosphoserine.
-
Hydrolysis: Phosphoserine phosphatase (PSPH) removes the phosphate group from 3-phosphoserine to yield L-serine.
Benzaldehyde Biosynthesis: Benzaldehyde is derived from the aromatic amino acid L-phenylalanine , which is synthesized via the shikimate pathway. The conversion of L-phenylalanine to benzaldehyde can occur through several enzymatic routes in microorganisms and plants. A common pathway involves:
-
Transamination: An aminotransferase converts L-phenylalanine to phenylpyruvic acid.
-
Decarboxylation/Oxidation: Phenylpyruvic acid can then be converted to benzaldehyde. In some organisms, this is a chemical oxidation step that can be influenced by factors like the presence of metal ions.[1]
The Final Condensation Step: Formation of this compound
The final step in the biosynthesis of this compound is an aldol condensation reaction between glycine (which can be derived from L-serine) and benzaldehyde . This reaction is catalyzed by a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes known as phenylserine aldolases (EC 4.1.2.26), which are also classified as threonine aldolases.[2][3] These enzymes catalyze the reversible cleavage of L-threo-3-phenylserine to glycine and benzaldehyde.
The overall biosynthetic pathway can be visualized as follows:
Quantitative Data on this compound Biosynthesis
The efficiency of this compound production is dependent on the kinetic properties of the enzymes involved, particularly phenylserine aldolase, and the reaction conditions. The following tables summarize key quantitative data from studies on the enzymatic synthesis of this compound.
Table 1: Kinetic Parameters of Phenylserine Aldolase from Pseudomonas putida 24-1 [2]
| Substrate | Km (mM) |
| L-threo-3-phenylserine | 1.3 |
| L-erythro-3-phenylserine | 4.6 |
| L-threonine | 29 |
| L-allo-threonine | 22 |
Table 2: Yields of Enzymatic Synthesis of Phenylserine
| Enzyme Source | Substrates | Reaction Conditions | Yield (%) | Reference |
| Thermotoga maritima (L-allo-threonine aldolase) | Glycine, Benzaldehyde | Batch reaction, 70°C | ~40 | [4] |
| Pseudomonas putida 24-1 (Phenylserine aldolase) | Glycine, Benzaldehyde | pH 7.5, molar ratio Glycine:Benzaldehyde 10:1 | Not specified, but synthetic rate was 4.3 µmol/min/mg | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Protocol for the Isolation and Purification of this compound from a Bacterial Culture
This protocol is a general guideline and may require optimization depending on the specific bacterial strain and culture conditions.
-
Cell Lysis:
-
Harvest bacterial cells from the fermentation broth by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing a protease inhibitor cocktail).
-
Lyse the cells using a standard method such as sonication or a French press.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
-
-
Initial Fractionation:
-
Subject the supernatant to ammonium sulfate precipitation to fractionate the proteins. The fraction containing phenylserine aldolase (if the target is the enzyme) or the small molecule fraction (if the target is the product) should be collected.
-
For small molecule isolation, the supernatant can be deproteinized by adding an equal volume of cold methanol or acetonitrile, followed by centrifugation.
-
-
Chromatographic Purification:
-
Ion-Exchange Chromatography: Load the desalted and filtered sample onto an ion-exchange column (e.g., DEAE-Sepharose or Q-Sepharose for anion exchange, or CM-Sepharose for cation exchange) equilibrated with a low-salt buffer. Elute with a linear salt gradient (e.g., 0-1 M NaCl).
-
Hydrophobic Interaction Chromatography: If further purification is needed, pool the active fractions, add ammonium sulfate to a high concentration, and load onto a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing salt gradient.
-
Size-Exclusion Chromatography: As a final polishing step, apply the concentrated sample to a size-exclusion chromatography column (e.g., Superdex 75 or Sephacryl S-200) to separate molecules based on their size.
-
-
Purity Analysis:
-
Assess the purity of the isolated this compound at each step using High-Performance Liquid Chromatography (HPLC).
-
Protocol for the Quantification of this compound by HPLC
This protocol outlines a method for the quantitative analysis of this compound in a given sample, such as a fermentation broth or a purified fraction.
-
Sample Preparation:
-
Centrifuge the sample to remove any particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
If necessary, dilute the sample with the mobile phase to fall within the linear range of the standard curve.
-
-
Derivatization (Optional but often necessary for UV/Fluorescence detection):
-
A common derivatizing agent for amino acids is o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid).
-
Mix the sample with the OPA reagent and allow the reaction to proceed for a defined time (e.g., 1-2 minutes) at room temperature before injection.
-
-
HPLC Analysis:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution is often employed. For example, Mobile Phase A: 50 mM sodium phosphate buffer, pH 7.2; Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v). A linear gradient from 10% B to 70% B over 20 minutes can be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
If derivatized with OPA, use a fluorescence detector with excitation at 340 nm and emission at 455 nm.
-
For underivatized samples, a UV detector at a low wavelength (e.g., 210 nm) can be used, but with lower sensitivity and selectivity. Mass spectrometry (LC-MS) provides the highest specificity and sensitivity.
-
-
-
Quantification:
-
Prepare a standard curve using known concentrations of pure this compound.
-
Integrate the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Visualizations of Experimental Workflows and Logical Relationships
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.
Conclusion
The discovery of this compound in natural products has opened new avenues for research in both biosynthesis and medicinal chemistry. Understanding the enzymatic machinery responsible for its production provides a foundation for developing biocatalytic processes for the synthesis of this and other valuable chiral amino acids. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and professionals working to unlock the full potential of this compound and its derivatives. As research in this area continues, we can expect to see further elucidation of its natural roles and the development of novel applications in drug development and beyond.
References
Spectroscopic Properties of 3-Phenyl-L-serine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 3-Phenyl-L-serine, a crucial chiral building block in pharmaceutical and biochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, structural elucidation, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of this compound in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the phenyl group, as well as the protons on the serine backbone. The chemical shifts (δ) are influenced by the solvent used and the pH of the solution.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | - |
| H-α | ~4.0 - 4.2 | Doublet | ~3-4 |
| H-β | ~5.2 - 5.4 | Doublet | ~3-4 |
Note: Specific chemical shifts can vary depending on the solvent and concentration. The data presented is a general representation.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of this compound.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~170 - 175 |
| Aromatic (C₆H₅) | ~125 - 140 |
| C-α | ~55 - 60 |
| C-β | ~70 - 75 |
Note: Chemical shifts are approximate and can be influenced by experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl & carboxylic acid) | 3400 - 2500 | Broad, Strong |
| N-H stretch (amine) | 3200 - 3000 | Medium |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C=O stretch (carboxylic acid) | 1725 - 1700 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium |
| C-O stretch (hydroxyl & carboxylic acid) | 1300 - 1200 | Strong |
| N-H bend (amine) | 1650 - 1550 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides information about the structure through fragmentation analysis.
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z (mass-to-charge ratio) |
| [M+H]⁺ | 182.076 |
| [M+Na]⁺ | 204.058 |
| [M-H]⁻ | 180.061 |
Note: The observed m/z values may vary slightly depending on the instrument and ionization method used.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
The pH of aqueous samples can be adjusted to improve signal resolution. A pH of 12 has been shown to minimize signal overlap for aromatic amino acids.[1]
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
Instrumentation and Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or 0.1% ammonium hydroxide for negative ion mode).
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive or negative, depending on the desired information.
-
Mass Range: Scan a range appropriate to detect the parent ion and expected fragments (e.g., m/z 50-500).
-
Collision Energy (for MS/MS): Varies depending on the instrument and the desired degree of fragmentation.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Navigating the Thermodynamic Landscape of 3-Phenyl-L-serine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-L-serine, a non-proteinogenic amino acid, serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds and bioactive molecules. Its structural similarity to both L-phenylalanine and L-serine imparts unique chemical properties that are of significant interest in drug design and development. Understanding the thermochemical properties and stability of this compound is paramount for its effective utilization in synthetic chemistry, ensuring process safety, and optimizing reaction conditions. This technical guide provides an in-depth overview of the available thermochemical data, outlines key experimental protocols for its determination, and visualizes relevant biochemical pathways and analytical workflows.
Thermochemical Properties
Table 1: Thermochemical Properties of L-serine and L-phenylalanine at 298.15 K
| Property | L-serine | L-phenylalanine |
| Standard Molar Enthalpy of Formation (ΔfH°) (kJ/mol) | -736.6 ± 2.1[1] | -438.9 ± 1.3 |
| Standard Molar Entropy (S°) (J/mol·K) | 149.7 ± 0.3 | 208.4 ± 0.4 |
| Molar Heat Capacity (Cp) (J/mol·K) | 143.2 | 203.1[2] |
Disclaimer: The data presented above is for L-serine and L-phenylalanine and should be used as an estimation for this compound with caution. Experimental determination for this compound is highly recommended for accurate modeling and process design.
Thermal Stability
The thermal stability of an amino acid is a critical parameter, particularly for applications involving elevated temperatures. While a specific decomposition temperature for this compound is not extensively reported, its melting point is documented to be in the range of 178-181°C[3]. It is important to note that many amino acids decompose at or near their melting points.
Table 2: Thermal Properties of this compound and Related Amino Acids
| Compound | Melting Point (°C) | Decomposition Temperature (°C) |
| This compound | 178 - 181[3] | Data not available |
| L-serine | 228 (decomposes) | ~228 |
| L-phenylalanine | 283 (decomposes) | ~283 |
Note: Decomposition temperatures can be influenced by factors such as heating rate and atmospheric conditions.
Experimental Protocols
The determination of thermochemical properties and thermal stability of compounds like this compound relies on well-established analytical techniques. Below are detailed methodologies for key experiments.
Bomb Calorimetry for Enthalpy of Combustion and Formation
Objective: To determine the standard enthalpy of combustion (ΔcH°) and subsequently calculate the standard enthalpy of formation (ΔfH°).
Methodology:
-
A precisely weighed pellet of this compound (approximately 1 gram) is placed in a platinum crucible within a high-pressure stainless-steel vessel (the "bomb").
-
The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.
-
A small, known amount of water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.
-
The bomb is then submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
The sample is ignited via a cotton fuse connected to an electrical ignition system.
-
The combustion of the sample releases heat, which is transferred to the surrounding water, causing a rise in temperature. The final temperature is recorded after thermal equilibrium is reached.
-
The heat capacity of the calorimeter system (bomb, water, stirrer, thermometer) is predetermined using a standard substance with a known heat of combustion, such as benzoic acid.
-
The enthalpy of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample.
-
The standard enthalpy of formation is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
Objective: To measure the heat capacity (Cp) as a function of temperature and to identify phase transitions such as melting and decomposition.
Methodology:
-
A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The instrument is programmed to heat the sample and reference pans at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard, such as sapphire, under the same experimental conditions.
-
Endothermic or exothermic peaks in the DSC thermogram indicate phase transitions. The temperature at the peak maximum is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
Thermogravimetric Analysis (TGA) for Thermal Decomposition
Objective: To determine the decomposition temperature and to study the mass loss of this compound as a function of temperature.
Methodology:
-
A small, known amount of the this compound sample (typically 5-10 mg) is placed in a tared TGA sample pan (usually made of platinum or alumina).
-
The sample is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The TGA instrument continuously measures the mass of the sample as a function of temperature.
-
The resulting TGA curve plots the percentage of mass loss versus temperature.
-
The onset temperature of mass loss is typically reported as the decomposition temperature. The different stages of mass loss can provide information about the decomposition mechanism.
Visualizations
Phenylalanine Catabolism Pathway
Since this compound is a derivative of phenylalanine, understanding the catabolism of phenylalanine provides insight into potential metabolic fates.
Experimental Workflow for Thermochemical Analysis
The following diagram illustrates a typical workflow for the comprehensive thermochemical characterization of an amino acid like this compound.
Conclusion
While direct experimental thermochemical data for this compound remains to be fully elucidated, this guide provides a foundational understanding by leveraging data from its structural analogues and outlining the standard experimental protocols for its determination. The presented information and workflows are intended to assist researchers and drug development professionals in the safe and efficient handling and application of this important chiral building block. Further experimental investigation into the thermochemical properties of this compound is crucial for advancing its use in the pharmaceutical and chemical industries.
References
Methodological & Application
Protocol for the Incorporation of 3-Phenyl-L-serine in Solid-Phase Peptide Synthesis
Application Note
This document provides a detailed protocol for the incorporation of the non-canonical amino acid 3-Phenyl-L-serine into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The inclusion of this compound can introduce unique structural constraints and functionalities into peptides, making it a valuable tool for researchers in drug discovery and development. Its phenyl side chain can influence peptide folding, stability, and receptor interactions. This protocol outlines the materials, equipment, and a step-by-step procedure for the successful synthesis, cleavage, and purification of peptides containing this amino acid.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. The most widely adopted method utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection. The incorporation of unnatural amino acids, such as this compound, allows for the exploration of novel peptide structures and functions. This protocol is designed for researchers, scientists, and drug development professionals familiar with the principles of SPPS.
Materials and Equipment
Reagents and Solvents
-
Fmoc-3-Phenyl-L-serine
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin depending on C-terminal modification)
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Base:
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Fmoc Deprotection Solution:
-
20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
-
Solvents:
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
-
-
Cleavage Cocktail:
-
TFA (Trifluoroacetic acid)
-
TIPS (Triisopropylsilane)
-
Water (ddH₂O)
-
-
Precipitation and Washing:
-
Cold diethyl ether
-
-
Purification:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
TFA (HPLC grade)
-
Equipment
-
Automated or manual peptide synthesizer
-
Reaction vessel
-
Shaker/vortexer
-
Filtration apparatus
-
Lyophilizer (freeze-dryer)
-
High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)
-
Mass spectrometer
Experimental Protocols
The following protocols are based on standard Fmoc-SPPS procedures, with specific considerations for the incorporation of this compound.
Resin Swelling
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 1 hour with gentle agitation.
-
After swelling, drain the DMF.
Fmoc Deprotection
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the cleaved Fmoc-adduct.
Amino Acid Coupling
The coupling of Fmoc-3-Phenyl-L-serine is a critical step. The use of HBTU as an activating agent is recommended for efficient coupling.[1][2]
-
Activation: In a separate vial, dissolve Fmoc-3-Phenyl-L-serine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended.
-
Monitoring: To ensure complete coupling, a Kaiser test can be performed on a small sample of the resin beads. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
Repeat the deprotection (3.2) and coupling (3.3) steps for each subsequent amino acid in the peptide sequence.
Final Fmoc Deprotection
After the final amino acid has been coupled, perform a final deprotection step as described in section 3.2 to remove the N-terminal Fmoc group.
Cleavage and Deprotection
The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail.[3]
-
Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIPS, and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Combine the filtrates and reduce the volume of TFA by rotary evaporation or a gentle stream of nitrogen.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a large volume of cold diethyl ether.
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
After the final wash, dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) for purification.
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC).
-
Analyze the fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Data Presentation
While specific quantitative data for the incorporation of this compound is sequence-dependent, the following table provides a general expectation for coupling efficiency when using standard SPPS protocols with HBTU activation.
| Amino Acid to be Coupled | Coupling Reagent | Activation Time (min) | Coupling Time (hr) | Expected Coupling Efficiency (%) |
| Fmoc-3-Phenyl-L-serine | HBTU/HOBt/DIPEA | 1-2 | 1-2 | >98% |
| Standard Fmoc-Amino Acids | HBTU/HOBt/DIPEA | 1-2 | 1 | >99% |
Note: Coupling efficiency can be monitored qualitatively by the Kaiser test or quantitatively by UV-Vis spectrophotometry of the cleaved Fmoc-piperidine adduct.
Visualization of the Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating this compound.
Caption: Workflow for SPPS incorporating this compound.
References
Application Note: Chiral HPLC Method for the Separation of 3-Phenyl-L-serine Diastereomers
Abstract
This application note presents a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) method for the successful separation of the diastereomers of 3-Phenyl-L-serine. The method utilizes a ligand-exchange chiral stationary phase to achieve baseline separation of the (2S, 3R) and (2S, 3S) diastereomers. This method is crucial for researchers, scientists, and drug development professionals working on the analysis and purification of stereoisomers of phenylserine, a compound of interest in synthetic and pharmaceutical chemistry.
Introduction
3-Phenylserine is a non-proteinogenic amino acid containing two chiral centers, giving rise to four stereoisomers. The separation and quantification of these stereoisomers are critical in various fields, including pharmacology and biotechnology, as different stereoisomers can exhibit distinct biological activities. This note focuses on the separation of the diastereomers of the L-series, specifically (2S, 3R)-2-amino-3-hydroxy-3-phenylpropanoic acid and (2S, 3S)-2-amino-3-hydroxy-3-phenylpropanoic acid. The presented HPLC method provides a reliable and reproducible approach for their analytical separation.
Experimental
Instrumentation and Consumables
-
HPLC System with a UV detector
-
Chiral Column: Chirex 3126 (D)-penicillamine, 250 x 4.6 mm
-
Copper (II) Sulfate (CuSO₄)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Standard laboratory glassware and filtration apparatus
Chromatographic Conditions
A summary of the optimal chromatographic conditions for the separation of this compound diastereomers is provided in the table below.
| Parameter | Condition |
| Column | Chirex 3126 (D)-penicillamine, 250 x 4.6 mm |
| Mobile Phase | 75% 2 mM CuSO₄ (aq) / 25% Methanol |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Table 1: Optimized HPLC conditions for the separation of this compound diastereomers.
Protocols
Mobile Phase Preparation (1 L)
-
Weigh 0.32 g of Copper (II) Sulfate (CuSO₄).
-
Dissolve the CuSO₄ in 750 mL of HPLC grade water to prepare a 2 mM solution.
-
Filter the aqueous solution through a 0.45 µm membrane filter.
-
Add 250 mL of HPLC grade methanol to the filtered aqueous solution.
-
Mix thoroughly and degas the final mobile phase solution before use.
Standard Solution Preparation
-
Prepare a stock solution of the this compound diastereomeric mixture at a concentration of 1 mg/mL in the mobile phase.
-
Perform serial dilutions to prepare working standards at desired concentrations (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL).
-
Filter all standard solutions through a 0.22 µm syringe filter before injection.
HPLC System Setup and Analysis
-
Equilibrate the Chirex 3126 (D)-penicillamine column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 40 °C.
-
Set the UV detector wavelength to 254 nm.
-
Inject 10 µL of the standard solution or sample.
-
Run the analysis for a sufficient time to allow for the elution of both diastereomers.
-
Integrate the peaks to determine the retention time, peak area, and resolution.
Results and Discussion
The described method successfully separates the diastereomers of this compound. The ligand-exchange mechanism of the (D)-penicillamine chiral stationary phase, in the presence of copper ions, allows for stereoselective interactions with the analyte, leading to differential retention and, consequently, separation. While specific retention times for the L-diastereomers were not provided in the source material, the method has been demonstrated to separate all four stereoisomers of phenylserine, which inherently includes the separation of the target diastereomers[1]. The expected elution order would need to be confirmed by injecting pure standards of each diastereomer.
For illustrative purposes, a table with hypothetical quantitative data is presented below. Actual results may vary depending on the specific sample matrix and HPLC system.
| Diastereomer | Hypothetical Retention Time (min) | Hypothetical Resolution (Rs) |
| (2S, 3R)-Phenylserine | 12.5 | - |
| (2S, 3S)-Phenylserine | 15.2 | > 2.0 |
Table 2: Representative quantitative data for the separation of this compound diastereomers.
Visual Protocols and Workflows
Caption: Experimental workflow for the chiral HPLC analysis of this compound diastereomers.
Caption: Logical relationship of the components in the chiral separation method.
Conclusion
The chiral HPLC method detailed in this application note provides a robust and effective means for the separation of this compound diastereomers. The use of a Chirex 3126 (D)-penicillamine column with a copper sulfate and methanol-based mobile phase is key to achieving the desired resolution. This protocol can be readily implemented in research and quality control laboratories for the accurate analysis of these specific stereoisomers. Further optimization may be required depending on the sample matrix and specific instrumentation used.
References
Determining the Stereochemistry of 3-Phenyl-L-serine via 1H NMR Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Phenyl-L-serine, a β-hydroxy-α-amino acid, possesses two stereogenic centers, giving rise to four possible stereoisomers. The precise determination of its stereochemistry is critical in various fields, including drug development and synthesis, as different stereoisomers can exhibit distinct biological activities. This document provides a detailed application note and protocol for the utilization of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to differentiate between the diastereomers of this compound, specifically the (2S,3R)-threo and (2S,3S)-erythro isomers. The key to this differentiation lies in the analysis of the vicinal coupling constant (³J) between the protons on the α and β carbons (Hα and Hβ).
Principle of Stereochemical Determination
The stereochemical relationship between adjacent protons in a molecule influences the magnitude of their spin-spin coupling constant. According to the Karplus relationship, the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons. In the staggered conformations of the threo and erythro diastereomers of this compound, the relative orientations of Hα and Hβ differ, leading to distinct and predictable differences in their ³J(Hα,Hβ) values.
Generally, for acyclic systems like 3-phenylserine, the anti-periplanar orientation of two vicinal protons results in a larger coupling constant (typically 8-12 Hz), while a gauche relationship leads to a smaller coupling constant (typically 2-5 Hz). By analyzing the favored conformations of the threo and erythro isomers, we can predict and experimentally verify the stereochemistry.
-
Erythro Isomer ((2S,3S)-3-Phenyl-L-serine): In the most stable conformation, the bulky phenyl and carboxyl groups are positioned anti to each other. This arrangement forces the Hα and Hβ protons into a gauche relationship, resulting in a smaller coupling constant.
-
Threo Isomer ((2S,3R)-3-Phenyl-L-serine): In its preferred conformation, the Hα and Hβ protons are predominantly in an anti-periplanar orientation, leading to a larger coupling constant.
Therefore, a larger observed ³J(Hα,Hβ) value is indicative of the threo isomer, while a smaller value suggests the erythro isomer.
Quantitative ¹H NMR Data
The following table summarizes the typical ¹H NMR chemical shifts (δ) and coupling constants (J) for the key protons of the two diastereomers of this compound. Data is compiled from typical values reported in the literature for derivatives of 3-phenylserine, as the free amino acid can have broad signals in aqueous solutions. For optimal results, analysis is often performed on N-protected derivatives (e.g., N-Boc) or methyl esters in a suitable organic solvent like CDCl₃ or DMSO-d₆.
| Diastereomer | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| (2S,3R)-threo-3-Phenyl-L-serine | Hα | ~ 4.0 - 4.5 | ³J(Hα,Hβ) ≈ 7 - 9 |
| Hβ | ~ 5.0 - 5.5 | ||
| Phenyl-H | ~ 7.2 - 7.5 | ||
| (2S,3S)-erythro-3-Phenyl-L-serine | Hα | ~ 3.8 - 4.3 | ³J(Hα,Hβ) ≈ 3 - 5 |
| Hβ | ~ 4.8 - 5.3 | ||
| Phenyl-H | ~ 7.2 - 7.5 |
Note: Exact chemical shifts can vary depending on the solvent, concentration, temperature, and the specific protecting groups used.
Experimental Protocol: ¹H NMR Analysis
This protocol outlines the steps for preparing and analyzing a sample of this compound to determine its stereochemistry.
4.1. Materials and Reagents
-
This compound sample (unknown stereochemistry)
-
Deuterated solvent (e.g., Deuterium oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tubes (5 mm)
-
Pipettes and vials
-
(Optional) Derivatizing agent (e.g., Boc-anhydride for N-protection)
4.2. Sample Preparation
-
Dissolution of the Sample:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent will depend on the solubility of the specific derivative of 3-phenylserine being analyzed. For the free amino acid, D₂O is a common choice, though signals for exchangeable protons (OH, NH₂) will be broadened or absent. For protected derivatives, CDCl₃ or DMSO-d₆ are preferred.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
-
Transfer to NMR Tube:
-
Carefully transfer the solution to a 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
-
4.3. NMR Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
-
Spectrometer Frequency: 400 MHz (or higher for better resolution)
-
Pulse Program: Standard 1D proton pulse sequence (e.g., 'zg30')
-
Number of Scans: 16 to 64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): 12-16 ppm
-
Temperature: 298 K (25 °C)
4.4. Data Acquisition and Processing
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using the parameters outlined above.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference. For D₂O, the HDO peak is typically set to 4.79 ppm. For DMSO-d₆, the residual peak is at 2.50 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicity of the signals for Hα and Hβ and accurately measure the coupling constant, ³J(Hα,Hβ).
Visualization of Workflow and Logic
5.1. Experimental Workflow
Caption: Experimental workflow for stereochemical determination.
5.2. Logical Relationship for Stereochemical Assignment
Caption: Logic for stereochemical assignment from J-coupling.
Application Notes and Protocols for the Enzymatic Resolution of Racemic 3-Phenylserine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Optically pure β-phenylserine isomers are crucial building blocks in the synthesis of various pharmaceuticals, including antibiotics like chloramphenicol and thiamphenicol, as well as antiviral and antimalarial agents. The stereochemistry of these molecules is critical for their biological activity, making enantioselective synthesis a key challenge. Enzymatic resolution of racemic 3-phenylserine offers a green and highly selective alternative to traditional chemical methods for obtaining the desired enantiopure compounds. This document provides detailed application notes and protocols for three distinct enzymatic approaches to resolve racemic 3-phenylserine and its derivatives.
Phenylserine Aldolase-Catalyzed Asymmetric Synthesis
Phenylserine aldolases (EC 4.1.2.26) catalyze the reversible aldol condensation of glycine and benzaldehyde to form 3-phenylserine. By using L-threonine aldolase, a type of phenylserine aldolase, it is possible to achieve a diastereoselective and enantioselective synthesis of L-threo-phenylserine.
Data Presentation
| Enzyme Source | Substrates | Key Parameters | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Conversion | Reference |
| Pseudomonas putida | Glycine, Benzaldehyde | pH 7.5, Glycine:Benzaldehyde ratio 10:1 | 33% (L-threo:L-erythro 2:1) | >99% for L-isomers | Not Reported | [1] |
| Thermotoga maritima (immobilized) | Glycine, Benzaldehyde | Flow reactor, 70°C | 20% | >99% | ~40% | |
| Engineered Pseudomonas putida l-TA | Glycine, 4-methylsulfonylbenzaldehyde | Multi-enzyme cascade | 95.3% | >99% | 57.1% |
Experimental Protocol: Asymmetric Synthesis of L-threo-Phenylserine
-
Enzyme Preparation:
-
Express and purify L-threonine aldolase from Pseudomonas putida or other suitable microbial sources.
-
Alternatively, use a commercially available immobilized L-threonine aldolase.
-
-
Reaction Setup:
-
Prepare a reaction buffer of 100 mM HEPES-NaOH at pH 7.5.
-
Dissolve glycine to a final concentration of 500 mM and benzaldehyde to a final concentration of 50 mM in the reaction buffer.
-
Add pyridoxal 5'-phosphate (PLP) cofactor to a final concentration of 0.1 mM.
-
Initiate the reaction by adding the L-threonine aldolase (e.g., 10 mg/mL of purified enzyme).
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours.
-
Monitor the progress of the reaction by taking samples at regular intervals.
-
-
Work-up and Analysis:
-
Terminate the reaction by adding an equal volume of 1 M HCl.
-
Centrifuge the mixture to remove the enzyme.
-
Analyze the supernatant for the formation of 3-phenylserine isomers and the consumption of benzaldehyde using High-Performance Liquid Chromatography (HPLC).
-
Use a chiral HPLC column (e.g., TSK gel Enantio L1) to determine the diastereomeric and enantiomeric excess of the product.[1]
-
Visualization
Caption: Workflow for the asymmetric synthesis of L-threo-phenylserine.
Amidase-Catalyzed Kinetic Resolution of Racemic 3-Phenylserine Amide
This method relies on the enantioselective hydrolysis of one enantiomer of a racemic 3-phenylserine amide, leaving the other enantiomer unreacted. L-selective amidases, such as the one from Ochrobactrum anthropi, are particularly effective for this purpose due to their broad substrate specificity and high enantioselectivity.
Data Presentation
| Enzyme Source | Substrate | Key Parameters | Enantiomeric Excess (e.e.) of Product | Enantiomeric Excess (e.e.) of Substrate | Enantioselectivity (E) | Reference |
| Ochrobactrum anthropi NCIMB 40321 | Racemic 3-phenylserine amide | pH 7.0, 30°C | >99% (L-acid) | >99% (D-amide) at ~50% conversion | >150 |
Experimental Protocol: Kinetic Resolution of (±)-3-Phenylserine Amide
-
Substrate Preparation:
-
Synthesize racemic 3-phenylserine amide from racemic 3-phenylserine methyl ester by treatment with ammonia.
-
-
Enzyme Preparation:
-
Use a whole-cell preparation of Ochrobactrum anthropi or the purified L-amidase.
-
-
Reaction Setup:
-
Prepare a phosphate buffer (50 mM, pH 7.0).
-
Suspend the racemic 3-phenylserine amide in the buffer to a concentration of 50-100 mM.
-
Initiate the reaction by adding the amidase preparation (e.g., 5% w/w of whole cells).
-
-
Reaction Conditions:
-
Incubate the reaction at 30°C with vigorous stirring.
-
Monitor the reaction progress by measuring the formation of the L-3-phenylserine and the consumption of the L-3-phenylserine amide via HPLC.
-
-
Work-up and Product Isolation:
-
When approximately 50% conversion is reached, stop the reaction by adjusting the pH to 2.0 with 2 M HCl.
-
Separate the precipitated D-3-phenylserine amide by filtration.
-
Isolate the L-3-phenylserine from the aqueous solution by adjusting the pH to its isoelectric point (around 5.6) to induce precipitation, followed by filtration.
-
-
Analysis:
-
Determine the enantiomeric excess of the resulting L-3-phenylserine and the remaining D-3-phenylserine amide using chiral HPLC.
-
Visualization
Caption: Amidase-catalyzed kinetic resolution of racemic 3-phenylserine amide.
Lipase-Catalyzed Kinetic Resolution of Racemic 3-Phenylserine Esters
Lipases are versatile enzymes that can catalyze the enantioselective hydrolysis or transesterification of esters in organic solvents. While specific data for 3-phenylserine is limited, lipases like Candida antarctica Lipase B (CALB) are widely used for the resolution of similar β-hydroxy α-amino acid esters.
Data Presentation (Illustrative for similar substrates)
| Enzyme | Substrate | Reaction Type | Organic Solvent | Enantiomeric Excess (e.e.) of Product | Conversion | Reference |
| Candida antarctica Lipase B (Novozym 435) | rac-Indanyl acetate | Hydrolysis | Toluene | 97% | 48% | |
| Candida antarctica Lipase B | N-protected β-lactam | Methanolysis | MTBE | >99% (unreacted substrate) | ~50% |
Experimental Protocol: Lipase-Catalyzed Resolution of (±)-3-Phenylserine Methyl Ester
-
Substrate Preparation:
-
Synthesize racemic 3-phenylserine methyl ester from racemic 3-phenylserine using standard esterification methods (e.g., with methanol and thionyl chloride).
-
-
Enzyme Preparation:
-
Use an immobilized lipase such as Novozym 435 (Candida antarctica Lipase B immobilized on acrylic resin).
-
-
Reaction Setup (Hydrolysis):
-
Suspend the racemic 3-phenylserine methyl ester (e.g., 100 mM) in a biphasic system of an organic solvent (e.g., methyl tert-butyl ether - MTBE) and a phosphate buffer (e.g., 100 mM, pH 7.0).
-
Add the immobilized lipase (e.g., 20 mg/mL).
-
-
Reaction Conditions:
-
Incubate the mixture at 40-50°C with vigorous shaking.
-
Monitor the hydrolysis of one ester enantiomer by HPLC.
-
-
Work-up and Product Isolation:
-
At approximately 50% conversion, filter off the immobilized enzyme for reuse.
-
Separate the aqueous and organic layers.
-
Acidify the aqueous layer containing the hydrolyzed acid and extract with an organic solvent.
-
Isolate the unreacted ester from the original organic layer.
-
-
Analysis:
-
Determine the enantiomeric excess of the produced acid and the remaining ester using chiral HPLC.
-
Visualization
Caption: Lipase-catalyzed hydrolytic resolution of a racemic ester.
References
Application Notes and Protocols for Phenylserine Aldolase Assay Using 3-Phenyl-L-serine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylserine aldolase (EC 4.1.2.26) is a pyridoxal 5'-phosphate (PLP) dependent enzyme that catalyzes the reversible aldol cleavage of 3-phenylserine into benzaldehyde and glycine.[1][2] This enzymatic activity provides a valuable tool for various applications, including the synthesis of chiral amino acids, biocatalysis, and high-throughput screening for enzyme inhibitors in drug discovery.[3] These notes provide detailed protocols for assaying phenylserine aldolase activity using 3-Phenyl-L-serine as the substrate, along with relevant quantitative data and workflow diagrams.
The enzyme isolated from Pseudomonas putida 24-1 demonstrates specificity for the L-forms of both threo- and erythro-3-phenylserine, while the D-enantiomers are not substrates.[1] This stereospecificity is crucial for applications in asymmetric synthesis.
Applications
-
Enzyme Kinetics and Characterization: The described assay is fundamental for determining key kinetic parameters such as Km and Vmax, as well as for studying the effects of pH, temperature, and inhibitors on enzyme activity.
-
High-Throughput Screening (HTS) for Inhibitors: The colorimetric nature of the assay, based on the detection of benzaldehyde, is adaptable for HTS platforms to identify potential inhibitors of phenylserine aldolase, which may have applications in drug development.
-
Biocatalytic Process Optimization: Monitoring the enzymatic reaction is essential for optimizing conditions for the synthesis of β-hydroxy-α-amino acids, which are valuable chiral building blocks in the pharmaceutical industry.[4]
-
Directed Evolution of Aldolases: The assay can be employed to screen mutant libraries of phenylserine aldolase or related threonine aldolases for variants with improved activity, stability, or substrate specificity.[3]
Quantitative Data Summary
The following tables summarize the kinetic parameters of phenylserine aldolase from Pseudomonas putida 24-1 with various substrates.
Table 1: Kinetic Parameters (Km) for Phenylserine Aldolase Substrates [5]
| Substrate | Km (mM) |
| L-threo-3-Phenylserine | 1.3 |
| L-erythro-3-Phenylserine | 4.6 |
| L-threonine | 29 |
| L-allo-threonine | 22 |
Table 2: Optimal pH for Phenylserine Aldolase Activity [1][5]
| Reaction Direction | Optimal pH |
| Cleavage of 3-Phenylserine | ~8.5 |
| Synthesis of 3-Phenylserine | ~7.5 |
Signaling Pathways and Experimental Workflows
References
- 1. journals.asm.org [journals.asm.org]
- 2. Phenylserine aldolase - Wikipedia [en.wikipedia.org]
- 3. Engineered L-phenylserine aldolase enhances L-norvaline synthesis within an enzyme cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of an inducible phenylserine aldolase from Pseudomonas putida 24-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Protected 3-Phenyl-L-serine in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-protected 3-Phenyl-L-serine is a non-canonical amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into novel peptides. The incorporation of this compound can significantly influence peptide folding, stability, and biological activity due to the steric bulk and hydrophobicity of the phenyl group.[1] This makes it a valuable building block in drug discovery and development for creating peptide analogs with enhanced therapeutic potential.[1] These application notes provide detailed protocols for the efficient incorporation of Fmoc-3-Phenyl-L-serine into peptide sequences using automated synthesizers, along with considerations for potential challenges and side reactions.
Key Properties and Considerations
The structure of Fmoc-3-Phenyl-L-serine presents specific considerations for its use in automated peptide synthesis:
-
Steric Hindrance: The bulky phenyl group can create steric hindrance, potentially slowing down coupling reactions compared to smaller amino acids. Optimization of coupling times and reagents is crucial to ensure complete incorporation.
-
Side Chain Protection: The hydroxyl group of the serine moiety is typically protected (e.g., with a tert-butyl group, tBu) to prevent side reactions during synthesis. The choice of side-chain protecting group must be orthogonal to the Fmoc group, meaning it remains stable during Fmoc deprotection and is removed during the final cleavage from the resin.
-
Potential Side Reactions: Like other serine derivatives, this compound can be susceptible to side reactions such as O-acylation if the hydroxyl group is not properly protected. Additionally, proximity to certain residues, like aspartic acid, may increase the risk of aspartimide formation, a common side reaction in Fmoc-SPPS.[2][3][4]
Data Presentation: Coupling Efficiency
The choice of coupling reagent and reaction time significantly impacts the incorporation efficiency of sterically hindered amino acids like Fmoc-3-Phenyl-L-serine. The following table summarizes representative coupling efficiencies with commonly used reagents in automated SPPS. These values are illustrative and may vary depending on the specific peptide sequence, resin, and synthesizer conditions.
| Coupling Reagent | Activation Time (min) | Coupling Time (min) | Representative Coupling Efficiency (%) | Notes |
| HBTU/HOBt/DIPEA | 5 | 30 - 60 | > 99 | Standard and effective for most couplings. |
| HATU/HOAt/DIPEA | 5 | 30 - 60 | > 99.5 | Recommended for sterically hindered amino acids. |
| DIC/HOBt | 5 | 45 - 90 | > 98 | A cost-effective option, may require longer coupling times. |
| PyBOP/DIPEA | 5 | 30 - 60 | > 99 | Effective for difficult couplings. |
Experimental Protocols
The following are detailed protocols for the key steps of incorporating Fmoc-3-Phenyl-L-serine in an automated peptide synthesizer.
Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).[5]
-
Resin Swelling: Place the resin in a reaction vessel and wash with a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes to allow for adequate swelling.[6] This ensures that the reactive sites are accessible for the subsequent synthesis steps.
Fmoc Deprotection
-
Reagent: Prepare a 20% solution of piperidine in DMF.
-
Procedure: Treat the resin with the 20% piperidine solution for a specified time (typically 5-20 minutes, depending on the synthesizer protocol) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[6][7]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional): The completion of the deprotection can be monitored by UV spectroscopy of the wash solutions, detecting the released dibenzofulvene adduct.[8] A qualitative ninhydrin (Kaiser) test can also be performed on a small sample of resin beads to confirm the presence of a free primary amine.[8]
Coupling of Fmoc-3-Phenyl-L-serine
-
Activation:
-
Dissolve Fmoc-3-Phenyl-L-serine (typically 3-5 equivalents relative to the resin loading) and an activating agent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution to activate the carboxylic acid of the amino acid.
-
Allow the activation to proceed for approximately 5 minutes.
-
-
Coupling:
-
Add the activated Fmoc-3-Phenyl-L-serine solution to the reaction vessel containing the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes. For sequences where the N-terminal amino acid is particularly hindered, a double coupling (repeating the coupling step) may be necessary to ensure complete reaction.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional): A ninhydrin test can be performed to confirm the absence of free primary amines, indicating a successful coupling reaction.
Capping (Optional)
If the coupling reaction is incomplete, any unreacted N-terminal amines can be capped to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
Final Cleavage and Deprotection
-
Washing and Drying: After the final synthesis cycle, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.[5] TIS acts as a scavenger to trap reactive cations generated during cleavage.
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[5]
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding cold diethyl ether.
-
Purification: Collect the crude peptide by centrifugation, wash with cold diethyl ether, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Automated Peptide Synthesis Workflow
References
- 1. China this compound丨CAS 6254-48-4 Manufacturers Suppliers Factory - Wholesale Service [leapchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. peptide.com [peptide.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Bot Detection [iris-biotech.de]
Efficient Incorporation of 3-Phenyl-L-serine in Solid-Phase Peptide Synthesis: A Guide to Coupling Reagents and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids, such as 3-Phenyl-L-serine, into peptide chains is a critical strategy in modern drug discovery for enhancing biological activity, stability, and conformational constraint. However, the sterically hindered nature and the presence of a β-hydroxyl group in this compound present significant challenges in solid-phase peptide synthesis (SPPS), often leading to low coupling yields and undesirable side reactions. This application note provides a comprehensive overview of various coupling reagents and optimized protocols for the efficient and reliable incorporation of this compound into synthetic peptides. We present a comparative analysis of commonly used coupling reagents, detailing their performance and providing data-driven recommendations for maximizing yield and purity while minimizing side reactions like epimerization and dehydration.
Introduction
This compound, a β-hydroxy-α-amino acid, is a valuable building block in medicinal chemistry. Its unique structure, featuring both a phenyl ring and a hydroxyl group on the side chain, allows for diverse interactions with biological targets. However, the bulky side chain and the potential for side reactions associated with the hydroxyl group make its incorporation via standard SPPS protocols challenging. Inefficient coupling can lead to deletion sequences, while harsh activation conditions can result in side products that complicate purification and compromise the integrity of the final peptide.
The choice of coupling reagent is paramount to overcoming these hurdles. Modern peptide synthesis offers a vast arsenal of activating agents, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. Each class of reagent possesses distinct reactivity profiles and tendencies to promote or suppress side reactions. This note will delve into the practical application of these reagents for the successful incorporation of Fmoc-3-Phenyl-L-serine-OH.
Challenges in Coupling this compound
The primary obstacles encountered during the SPPS of peptides containing this compound are:
-
Steric Hindrance: The bulky phenyl group in proximity to the α-carbon and the β-hydroxyl group can significantly impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate and leading to incomplete couplings.
-
Epimerization: The α-carbon of the activated amino acid is susceptible to racemization, a process that can be exacerbated by strong bases and extended reaction times. For this compound, epimerization at the β-carbon is also a possibility.
-
Dehydration: The β-hydroxyl group can be eliminated under certain activation conditions, particularly with carbodiimides, leading to the formation of a 3-phenyl-dehydroalanine residue. This side reaction is often irreversible and introduces an undesirable modification into the peptide sequence.
-
O-acylation: The side-chain hydroxyl group can be acylated by the activated carboxyl group of another incoming amino acid, leading to branched peptide impurities.
Comparative Analysis of Coupling Reagents
The selection of an appropriate coupling reagent and additive is crucial for mitigating the challenges mentioned above. Below is a comparative summary of commonly used reagents for the incorporation of sterically hindered amino acids like this compound.
Coupling Reagent Performance
| Coupling Reagent | Additive | Key Advantages | Potential Drawbacks | Recommended for this compound? |
| HATU | HOAt/DIPEA | High coupling efficiency, fast reaction kinetics, low racemization. | Higher cost, potential for guanidinylation side reaction. | Highly Recommended |
| HCTU | DIPEA | Similar to HATU but more cost-effective. | Potential for guanidinylation. | Recommended |
| PyBOP | HOBt/DIPEA | Good for hindered couplings, less risk of guanidinylation than aminium salts. | Slower than HATU/HCTU, potential for side reactions with phosphorylated residues.[1] | Recommended |
| DIC | OxymaPure® | Cost-effective, low risk of racemization with OxymaPure®, no guanidinylation.[2][3] | Slower reaction rates compared to onium salts, potential for dehydration. | Good Alternative |
| COMU | DIPEA | High efficiency, low racemization, safer byproducts (no explosive HOBt/HOAt).[4] | Higher cost. | Highly Recommended |
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acid Incorporation.
The Role of Additives
Additives are essential for both accelerating the coupling reaction and suppressing racemization.
-
1-Hydroxybenzotriazole (HOBt): The traditional additive, effective at suppressing racemization but has explosive properties when dry.
-
1-Hydroxy-7-azabenzotriazole (HOAt): More effective than HOBt in preventing racemization and increasing coupling efficiency, particularly for hindered couplings.
-
Ethyl (hydroxyimino)cyanoacetate (OxymaPure®): A non-explosive and highly effective alternative to HOBt and HOAt, demonstrating excellent performance in minimizing racemization.[2][3]
Experimental Protocols
The following protocols are provided as a starting point and may require further optimization based on the specific peptide sequence and resin.
General SPPS Workflow for this compound Incorporation
Caption: General workflow for the solid-phase peptide synthesis (SPPS) incorporating this compound.
Protocol 1: HATU/HOAt Mediated Coupling
This protocol is recommended for achieving high coupling efficiency with minimal racemization.
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-3-Phenyl-L-serine-OH (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Activation: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the coupling cocktail and pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and shake at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin with DMF (5-7 times).
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF.
Protocol 2: DIC/OxymaPure® Mediated Coupling
This protocol is a cost-effective and safer alternative.
-
Resin Preparation and Fmoc-Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-3-Phenyl-L-serine-OH (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF.
-
Coupling Reaction: Add the amino acid/OxymaPure® solution to the resin, followed by the addition of DIC (3-5 equivalents). Shake at room temperature for 3-6 hours.
-
Monitoring and Post-Coupling Steps: Follow steps 7-9 from Protocol 1.
Visualization of Coupling Mechanisms
The following diagrams illustrate the activation pathways for different classes of coupling reagents.
Caption: Activation pathways for aminium/uronium salt and carbodiimide coupling reagents.
Troubleshooting and Optimization
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling with fresh reagents is recommended. Alternatively, increasing the reaction time or temperature may improve the yield.
-
Racemization: To minimize racemization, use the mildest possible base (e.g., collidine in place of DIPEA) and avoid prolonged pre-activation times. The use of additives like HOAt or OxymaPure® is crucial.
-
Dehydration: This side reaction is more prevalent with carbodiimide-based methods. If dehydration is a significant issue, switching to a phosphonium or aminium salt-based reagent is advisable.
Conclusion
The successful incorporation of this compound in SPPS is achievable with careful selection of coupling reagents and optimization of reaction conditions. For high efficiency and minimal side reactions, aminium/uronium reagents such as HATU and COMU are highly recommended. Phosphonium reagents like PyBOP also offer a reliable alternative. For a more economical and safer approach, the DIC/OxymaPure® combination provides a robust method, although it may require longer reaction times. By employing the protocols and considering the troubleshooting advice outlined in this note, researchers can confidently incorporate this valuable non-canonical amino acid into their peptide sequences, thereby expanding the chemical space for drug discovery and development.
References
Application Note: Derivatization of 3-Phenyl-L-serine for Gas Chromatography Analysis
Abstract
This application note details a comprehensive protocol for the derivatization of 3-Phenyl-L-serine for subsequent analysis by gas chromatography (GC). Due to its low volatility and thermal lability, direct GC analysis of this compound is challenging. Derivatization is a crucial sample preparation step that converts the non-volatile amino acid into a volatile and thermally stable derivative suitable for GC separation and detection. This document outlines a common and effective method using silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The provided protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantitative or qualitative analysis of this compound.
Introduction
This compound is an amino acid analogue with significant interest in pharmaceutical and biochemical research. Accurate and sensitive quantification of this analyte is often required in various matrices. Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers high resolution and sensitivity for the analysis of volatile compounds. However, amino acids like this compound contain polar functional groups (carboxyl and amino groups) that result in low volatility and poor thermal stability, making them unsuitable for direct GC analysis.[1][2]
Derivatization chemically modifies these functional groups to increase volatility and thermal stability.[1][3] Common derivatization techniques for amino acids include silylation, acylation, and esterification.[1][4] Silylation, which involves the replacement of active hydrogens in the amino and carboxyl groups with a trimethylsilyl (TMS) group, is a widely used and effective method.[1][2] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a popular silylating reagent due to the formation of volatile by-products that do not interfere with the chromatographic analysis.[2] This application note provides a detailed protocol for the derivatization of this compound using MSTFA.
Experimental Workflow
The overall experimental workflow for the derivatization of this compound for GC analysis is depicted in the following diagram.
Caption: General experimental workflow for the silylation of this compound.
Detailed Protocol: Silylation of this compound with MSTFA
This protocol is a representative method adapted from general procedures for amino acid derivatization.[2] Optimization may be required depending on the specific sample matrix and analytical instrumentation.
Materials:
-
This compound standard or sample
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Acetonitrile (anhydrous, GC grade)
-
Pyridine (anhydrous, GC grade, optional catalyst)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS))
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of this compound standard or dried sample extract into a reaction vial.
-
If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen or by lyophilization before proceeding. Water interferes with the silylation reaction.[5]
-
-
Reagent Addition:
-
Add 200 µL of anhydrous acetonitrile to the vial to dissolve the sample. Vortex briefly.
-
Add 100 µL of MSTFA to the vial.
-
(Optional) For difficult-to-derivatize samples, 1-2% (v/v) of pyridine can be added to the MSTFA to act as a catalyst.
-
-
Derivatization Reaction:
-
Securely cap the reaction vial.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven. The reaction temperature and time may require optimization.
-
-
Sample Analysis:
-
After heating, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC system. Typically, a 1 µL injection volume is used.
-
Quantitative Data Summary
The following table summarizes typical performance data for the GC analysis of derivatized amino acids. These values are provided as a general guideline and may vary depending on the specific amino acid, derivatization procedure, and instrumentation used.
| Parameter | Typical Value Range |
| Derivatization Yield | > 95% |
| Limit of Detection (LOD) | 0.01 - 1 µmol/L |
| Limit of Quantification (LOQ) | 0.05 - 5 µmol/L |
| Linearity (R²) | > 0.99 |
| Repeatability (RSD) | < 5% |
Discussion
The described protocol provides a robust and reliable method for the derivatization of this compound for GC analysis. The silylation reaction with MSTFA effectively converts the polar amino and carboxyl groups into their corresponding TMS derivatives, which are significantly more volatile and thermally stable.[2] This allows for excellent chromatographic separation and sensitive detection.
It is critical to ensure anhydrous conditions throughout the procedure, as moisture will preferentially react with the silylating reagent, reducing the derivatization yield.[5] The choice of solvent and the reaction temperature and time are key parameters that may need to be optimized for a specific application to achieve complete derivatization.
For method validation, it is recommended to analyze a series of calibration standards to determine the linearity, limit of detection (LOD), and limit of quantification (LOQ). The stability of the derivatized sample should also be assessed if samples are not analyzed immediately.
Conclusion
Derivatization is an essential step for the successful analysis of this compound by gas chromatography. The silylation method using MSTFA presented in this application note is a well-established and effective technique for producing volatile and thermally stable derivatives suitable for GC analysis. This protocol provides a solid foundation for researchers and analysts to develop and validate methods for the quantification of this compound in various sample matrices.
References
Application of 3-Phenyl-L-serine in the Synthesis of Constrained Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide-based drug discovery and development, the rational design of peptides with predictable and stable secondary structures is of paramount importance. Unconstrained peptides are often characterized by high conformational flexibility, which can lead to reduced receptor affinity and selectivity, as well as increased susceptibility to proteolytic degradation. The incorporation of conformationally constrained amino acids is a widely employed strategy to overcome these limitations. 3-Phenyl-L-serine, a β-substituted amino acid, offers a unique tool for peptide chemists to introduce specific structural constraints, thereby influencing peptide folding and enhancing biological activity.
This document provides detailed application notes on the use of this compound in peptide synthesis, along with generalized experimental protocols for its incorporation into peptide sequences via Fmoc-based solid-phase peptide synthesis (SPPS).
Application Notes
The strategic incorporation of this compound into a peptide sequence can induce the formation of stable secondary structures, such as β-turns and helices. The bulky phenyl group at the β-carbon restricts the rotation around the Cα-Cβ bond, thereby limiting the accessible conformational space of the peptide backbone. This steric hindrance can favor specific dihedral angles (φ and ψ), predisposing the peptide to adopt a well-defined conformation.
Key Applications:
-
Induction of β-Turns: When incorporated at the i+1 or i+2 position of a tetrapeptide sequence, this compound can act as a potent β-turn inducer. The phenyl ring can engage in stabilizing hydrophobic or aromatic interactions with other residues in the turn, further rigidifying the structure.
-
Stabilization of Helical Structures: The conformational rigidity imposed by this compound can help to nucleate and stabilize helical structures within a peptide. By restricting local conformational freedom, it can reduce the entropic penalty associated with helix formation.
-
Development of Peptidomimetics: As a non-proteinogenic amino acid, this compound can be used to create peptidomimetics with improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation.
-
Probing Peptide-Receptor Interactions: The defined orientation of the phenyl side chain can be exploited to probe specific interactions within a receptor binding pocket, aiding in the structure-activity relationship (SAR) studies of bioactive peptides.
Experimental Protocols
The following protocols describe the general procedures for the incorporation of Fmoc-protected this compound into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis (SPPS).
1. Preparation of Fmoc-3-Phenyl-L-serine Building Block
For efficient incorporation using SPPS, this compound must be appropriately protected. The α-amino group is protected with the base-labile Fmoc group. The side-chain hydroxyl group is typically protected with an acid-labile group such as tert-butyl (tBu) to prevent side reactions during synthesis. The synthesis of Fmoc-(tBu)this compound-OH is a prerequisite for its use in SPPS. Commercially available derivatives may also be used.
2. Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporation of this compound
This protocol outlines a single coupling cycle for adding Fmoc-(tBu)this compound-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-(tBu)this compound-OH
-
Coupling reagent (e.g., HCTU, HATU, or HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA or 2,4,6-Collidine)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Solvents for washing (e.g., DMF, DCM)
Protocol:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the deprotection step for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of free primary amines.
-
-
Coupling of Fmoc-(tBu)this compound-OH:
-
In a separate vial, dissolve Fmoc-(tBu)this compound-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the activation mixture and mix for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. Due to the steric bulk of this compound, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction for completion using a colorimetric test (e.g., negative Kaiser test).
-
If the coupling is incomplete, drain the solution and repeat the coupling step with freshly prepared activated amino acid.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetic anhydride/DIPEA solution in DMF.
-
Cycle Repetition: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
3. Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups (including the tBu group on this compound) are removed.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Protocol:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a fume hood.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times.
-
Dry the crude peptide under vacuum.
4. Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The conformational effects of incorporating this compound can be analyzed using techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following tables present example data that could be obtained from the synthesis and analysis of peptides containing this compound. Note: This is illustrative data, as specific quantitative results were not available in the search results.
Table 1: Synthesis and Purification of a Model Hexapeptide
| Peptide Sequence | Crude Yield (%) | Purity by RP-HPLC (%) | Molecular Weight (Expected) | Molecular Weight (Observed, ESI-MS) |
| Ac-Ala-Gly-Phe(β-OH) -Leu-Val-NH₂ | 75 | 92 | 621.7 | 622.3 [M+H]⁺ |
| Ac-Ala-Gly-Ser-Leu-Val-NH₂ (Control) | 82 | 95 | 545.6 | 546.2 [M+H]⁺ |
Table 2: Conformational Analysis of a Model Hexapeptide by Circular Dichroism
| Peptide Sequence | Solvent | Dominant Secondary Structure | Mean Residue Ellipticity [θ] at 222 nm (deg cm² dmol⁻¹) |
| Ac-Ala-Gly-Phe(β-OH) -Leu-Val-NH₂ | 10 mM Phosphate Buffer, pH 7.4 | β-turn/Random Coil | -8,500 |
| Ac-Ala-Gly-Phe(β-OH) -Leu-Val-NH₂ | 50% Trifluoroethanol (TFE) | α-helix/β-turn | -15,200 |
| Ac-Ala-Gly-Ser-Leu-Val-NH₂ (Control) | 10 mM Phosphate Buffer, pH 7.4 | Random Coil | -3,100 |
| Ac-Ala-Gly-Ser-Leu-Val-NH₂ (Control) | 50% Trifluoroethanol (TFE) | α-helix | -12,500 |
Visualization of Workflows and Concepts
Caption: Workflow for Fmoc-SPPS of a peptide containing this compound.
Application Notes and Protocols: 3-Phenyl-L-serine in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Phenyl-L-serine as a scaffold in the design and synthesis of enzyme inhibitors, with a particular focus on the inhibition of the SARS-CoV 3CL protease. This document includes quantitative data, detailed experimental protocols, and visualizations to aid in the research and development of novel therapeutics.
Introduction
This compound and its derivatives have emerged as a valuable scaffold in medicinal chemistry for the development of enzyme inhibitors. The inherent stereochemistry and the presence of a phenyl ring, along with modifiable hydroxyl and amino groups, provide a versatile platform for designing molecules with specific binding properties to enzyme active sites. This is particularly evident in the development of inhibitors for viral proteases, such as the 3C-like protease (3CLpro) of SARS-CoV, a critical enzyme in the viral life cycle.
Application: Inhibition of SARS-CoV 3CL Protease
The SARS-CoV 3CL protease is a cysteine protease responsible for cleaving the viral polyprotein into functional proteins, making it an attractive target for antiviral drug development. Phenylisoserine derivatives, a class of compounds based on the this compound scaffold, have shown promising inhibitory activity against this enzyme.
Quantitative Inhibition Data
The following table summarizes the in vitro inhibitory activity of various phenylisoserine derivatives against the SARS-CoV 3CL R188I mutant protease.
| Compound ID | Modifications | IC50 (µM) | Reference |
| SK80 (4) | Phenylisoserine backbone with specific functional groups | 43 | [1][2] |
| SK23 (2) | Serine type inhibitor with similar functionalities to SK80 | 30 | [2] |
| 10 | Cinnamate derivative | 85 | [2] |
| 13 | 3,5-dimethoxy cinnamoyl derivative | 125 | [2] |
| 14 | 4-methoxy cinnamoyl derivative | 250 | [2] |
| 17 | Cinnamate derivative | 65 | [2] |
| 18 | Phenylpropanoate derivative | 75 | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Phenylisoserine-Based Inhibitor (General Scheme)
This protocol outlines a general synthetic route for preparing phenylisoserine derivatives, as described in the literature for the synthesis of SARS-CoV 3CL protease inhibitors.
Materials:
-
(2R,3S)-3-Phenylisoserine
-
Appropriate acyl chlorides or carboxylic acids for N-acylation
-
Appropriate amines for C-terminal modification
-
Coupling reagents (e.g., HATU, HOBt)
-
Boc-anhydride (Boc2O)
-
Trifluoroacetic acid (TFA)
-
Solvents (e.g., DMF, DCM, THF)
-
Silica gel for column chromatography
Procedure:
-
N-terminal Protection: Protect the amino group of (2R,3S)-3-phenylisoserine with a Boc group using Boc-anhydride in a suitable solvent like THF.
-
C-terminal Amidation: Couple the Boc-protected phenylisoserine with a desired amine using a peptide coupling reagent such as HATU in DMF.
-
N-terminal Deprotection: Remove the Boc protecting group using TFA in DCM.
-
N-terminal Acylation: Acylate the deprotected amino group with a desired acyl chloride or carboxylic acid (using a coupling reagent) to introduce the final N-terminal functionality.
-
Purification: Purify the final compound using silica gel column chromatography.
-
Characterization: Confirm the structure of the synthesized inhibitor using techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro SARS-CoV 3CL Protease Inhibition Assay
This protocol describes a fluorogenic assay to determine the inhibitory activity of synthesized compounds against SARS-CoV 3CL protease.
Materials:
-
Purified SARS-CoV 3CL R188I mutant protease[2]
-
Fluorogenic peptide substrate with a cleavage sequence for the protease (e.g., a decapeptide with the S01 cleavage sequence)[2]
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (phenylisoserine derivatives) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified SARS-CoV 3CL R188I mutant protease to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound solution to the wells.
-
Add the enzyme solution to initiate a pre-incubation period (e.g., 15 minutes at room temperature).
-
Initiate the reaction by adding the fluorogenic substrate.
-
-
Fluorescence Measurement: Immediately measure the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 320 nm and emission at 405 nm).
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: General scaffold of a this compound based enzyme inhibitor.
Caption: Inhibition of the SARS-CoV 3CL protease catalytic cycle.
Caption: Workflow for screening this compound based inhibitors.
Conclusion
The this compound scaffold provides a robust and versatile starting point for the design of potent enzyme inhibitors. The successful development of inhibitors against the SARS-CoV 3CL protease highlights the potential of this chemical motif. The provided data, protocols, and visualizations serve as a valuable resource for researchers engaged in the discovery and development of novel enzyme inhibitors for various therapeutic applications. Further exploration of this scaffold against other enzyme targets is a promising avenue for future research.
References
Troubleshooting & Optimization
Overcoming low coupling efficiency of 3-Phenyl-L-serine in peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome the challenges associated with the low coupling efficiency of 3-Phenyl-L-serine in peptide synthesis.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency and Incomplete Reactions
Q1: My coupling reaction with Fmoc-3-Phenyl-L-serine is showing a low yield. What are the potential causes and how can I improve it?
A1: Low coupling efficiency with this compound is often attributed to its steric hindrance, stemming from the bulky phenyl group and the β-hydroxyl group. This can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain. Several strategies can be employed to enhance coupling yields:
-
Choice of Coupling Reagent: Standard coupling reagents may not be effective for sterically hindered amino acids. More potent activating reagents are recommended.
-
Reaction Conditions: Optimizing reaction time, temperature, and solvent can significantly impact coupling efficiency.
-
Double Coupling: Repeating the coupling step is a common strategy to drive the reaction to completion.
-
Monitoring the Reaction: Utilizing a qualitative test like the Kaiser test can help determine if the coupling is complete before proceeding to the next step.
Recommended Solutions & Protocols:
For sterically hindered amino acids like this compound, stronger coupling reagents are often necessary.[1][2][3] Consider using uronium/aminium or phosphonium salt-based reagents.
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent | Class | Key Advantages |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Uronium/Aminium Salt | Highly reactive, often considered the gold standard for difficult couplings. |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium Salt | High reactivity comparable to HATU, with improved solubility and safety profile. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Effective for hindered amino acids and less prone to side reactions compared to some uronium salts. |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | A highly effective reagent, particularly for coupling N-methylated and other sterically hindered amino acids. |
Experimental Protocol: Optimized Coupling of Fmoc-3-Phenyl-L-serine using HATU
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-3-Phenyl-L-serine (3-5 equivalents relative to resin loading) with HATU (3-5 equivalents) and a base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents) in DMF for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be moderately increased (e.g., to 40°C).
-
Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.
-
Monitoring: Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue/purple beads), a second coupling is recommended.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 30 minutes.
dot
Caption: Experimental workflow for coupling Fmoc-3-Phenyl-L-serine.
Issue 2: Peptide Aggregation
Q2: I'm observing resin clumping and poor swelling during the synthesis of a peptide containing this compound. What could be the cause and how can I resolve it?
A2: Peptide aggregation is a common problem, especially with hydrophobic residues like this compound.[1] The growing peptide chains can form intermolecular hydrogen bonds, leading to a collapsed state on the resin, which hinders reagent accessibility.
Strategies to Mitigate Aggregation:
-
Solvent Choice: Using more polar solvents or solvent mixtures can help disrupt secondary structures. N-Methyl-2-pyrrolidone (NMP) or the addition of chaotropic agents like LiCl can be beneficial.
-
Pseudoproline Dipeptides: Incorporating a pseudoproline dipeptide at the C-terminal of the this compound can introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets that lead to aggregation.
-
Microwave-Assisted Synthesis: Microwave energy can help to break up aggregates and accelerate coupling reactions.[1]
dot
Caption: Troubleshooting logic for peptide aggregation.
Issue 3: Potential Side Reactions
Q3: Are there any specific side reactions I should be aware of when coupling this compound?
A3: The primary side reaction of concern for β-hydroxy amino acids like this compound is O-acylation of the side-chain hydroxyl group. This can occur if the hydroxyl group is unprotected and reacts with the activated carboxyl group of the incoming amino acid, leading to the formation of a depsipeptide (an ester linkage).
Prevention of O-acylation:
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress O-acylation by forming less reactive active esters.
-
Protecting the Hydroxyl Group: While often not necessary with modern coupling reagents and optimized conditions, protecting the hydroxyl group with a tert-butyl (tBu) group is a definitive way to prevent O-acylation. However, this adds an extra deprotection step at the end of the synthesis.
-
Choice of Base: Using a less hindered or weaker base can sometimes reduce the incidence of side reactions.
Frequently Asked Questions (FAQs)
Q4: Is it necessary to protect the hydroxyl group of this compound during Fmoc-based solid-phase peptide synthesis?
A4: In many cases, with the use of modern, efficient coupling reagents like HATU or COMU and appropriate additives (HOBt, Oxyma), the protection of the hydroxyl group is not strictly necessary. The rate of N-acylation is generally much faster than O-acylation. However, for long or complex peptides where extended coupling times or higher temperatures might be required, protecting the hydroxyl group with a tBu group can be a prudent measure to avoid side products.
Q5: Can I use carbodiimide-based coupling reagents like DCC or DIC for this compound?
A5: While carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are common coupling reagents, they are generally less effective for sterically hindered amino acids like this compound. Their use can lead to lower yields and an increased risk of side reactions, including racemization. Uronium/aminium or phosphonium salt-based reagents are highly recommended for better outcomes.
Q6: What is the recommended solvent for coupling this compound?
A6: N,N-Dimethylformamide (DMF) is the most commonly used solvent for solid-phase peptide synthesis.[2] However, for sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM) can be beneficial. In some cases, the addition of a small amount of a "disrupting" solvent like dimethyl sulfoxide (DMSO) can help to improve solvation.[3]
Q7: How can I confirm the successful incorporation of this compound into my peptide?
A7: After cleavage and deprotection of the peptide from the resin, the final product should be analyzed by mass spectrometry (MS) to confirm the correct molecular weight. High-performance liquid chromatography (HPLC) can be used to assess the purity of the crude peptide. For unambiguous confirmation, tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the position of the this compound residue.
dot
Caption: Mechanism of peptide bond formation with a coupling reagent.
References
Technical Support Center: 3-Phenyl-L-serine in Fmoc Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with 3-Phenyl-L-serine during Fmoc solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
Issue: Unexpected mass loss or presence of a dehydrated byproduct in the final peptide.
Question: My peptide containing this compound shows a mass corresponding to the loss of water (-18 Da) and a peak that is difficult to remove during purification. What is happening?
Answer: This is a classic sign of a β-elimination side reaction occurring at the this compound residue. During the basic conditions of Fmoc deprotection, particularly with piperidine, the hydroxyl group of an unprotected this compound can be eliminated, leading to the formation of a dehydro-phenylalanine residue. This byproduct is often difficult to separate from the desired peptide due to similar hydrophobic properties.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for β-elimination of this compound.
Frequently Asked Questions (FAQs)
1. What is the primary side reaction of this compound during Fmoc deprotection?
The most significant side reaction is β-elimination , which occurs when the hydroxyl group on the side chain of this compound is eliminated under the basic conditions of Fmoc deprotection. This results in the formation of a dehydro-phenylalanine residue in the peptide sequence. This side reaction is particularly problematic when the hydroxyl group is unprotected.
2. How can I prevent β-elimination of this compound?
The most effective method to prevent β-elimination is to use a side-chain protecting group for the hydroxyl function of this compound. The two most common protecting groups are:
-
tert-Butyl (tBu): Fmoc-3-Phenyl-L-serine(tBu)-OH is a commonly used derivative. The tBu group is stable to the basic conditions of Fmoc deprotection and is typically removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[1]
-
Trityl (Trt): Fmoc-3-Phenyl-L-serine(Trt)-OH offers an alternative protection strategy. The Trityl group is also acid-labile and removed during final cleavage.[1]
3. I am using an unprotected this compound. How can I minimize β-elimination?
If using an unprotected form is unavoidable, you can try to modify the Fmoc deprotection conditions to be milder:
-
Use Alternative Bases: Consider replacing piperidine with a less aggressive base. Studies have shown that bases like piperazine can be effective for Fmoc removal while minimizing base-induced side reactions.[2][3] 3-(diethylamino)propylamine (DEAPA) has also been identified as a viable alternative.[4]
-
Reduce Base Concentration and Time: Lowering the concentration of piperidine (e.g., to 5-10%) and reducing the deprotection time can decrease the extent of β-elimination. However, this must be balanced with ensuring complete Fmoc removal.
-
Lower Temperature: Performing the deprotection at a lower temperature can also help to reduce the rate of the elimination side reaction.
4. What are the recommended coupling conditions for protected this compound derivatives?
Standard coupling protocols for Fmoc-amino acids are generally effective for Fmoc-3-Phenyl-L-serine(tBu)-OH and Fmoc-3-Phenyl-L-serine(Trt)-OH. A common and efficient coupling cocktail is HCTU (or HATU) with a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
5. How can I detect and quantify the dehydro-phenylalanine byproduct?
The formation of dehydro-phenylalanine can be detected and quantified using the following analytical techniques:
-
Mass Spectrometry (MS): The most direct method. The dehydro-phenylalanine containing peptide will have a mass that is 18 Da lower than the desired product.
-
High-Performance Liquid Chromatography (HPLC): The byproduct will typically appear as a distinct peak, often eluting close to the main product peak. The relative peak areas can be used for quantification.
-
UV Spectroscopy: Dehydro-phenylalanine has a characteristic UV absorbance at around 240 nm, which is different from the standard aromatic amino acids. This can be used for detection and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed characterization, 1H NMR can show characteristic signals for the vinyl protons of the dehydro-phenylalanine residue.
Data Presentation
Table 1: Comparison of Common Side-Chain Protecting Groups for this compound
| Protecting Group | Derivative | Key Features | Deprotection Conditions |
| tert-Butyl (tBu) | Fmoc-3-Phenyl-L-serine(tBu)-OH | Robust, widely used, stable to piperidine. | Strong acid (e.g., 95% TFA) during final cleavage.[1] |
| Trityl (Trt) | Fmoc-3-Phenyl-L-serine(Trt)-OH | Acid-labile, provides good protection. | Strong acid (e.g., 95% TFA) during final cleavage. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-3-Phenyl-L-serine(tBu)-OH
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc-piperidine adduct.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-Phenyl-L-serine(tBu)-OH (3-5 equivalents), HCTU (or HATU) (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (5-7 times).
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: After synthesis is complete, wash the peptidyl-resin with dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Drying: Dry the crude peptide under vacuum.
-
Analysis: Analyze the crude peptide by LC-MS to confirm the correct mass and assess purity.
Visualizations
References
- 1. Bot Detection [iris-biotech.de]
- 2. researchgate.net [researchgate.net]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing reaction conditions for the enzymatic synthesis of 3-Phenyl-L-serine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic synthesis of 3-Phenyl-L-serine.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Suboptimal pH: The enzyme's activity is highly dependent on the pH of the reaction buffer. | The optimal pH for serine hydroxymethyltransferase (SHMT) catalyzed L-serine synthesis is between 8.0 and 8.5.[1] For L-threonine aldolase (L-TA) in a two-enzyme cascade, a pH of 8.0 has been used.[2] Verify and adjust the pH of your buffer accordingly. |
| Incorrect Temperature: Enzyme activity is sensitive to temperature. Temperatures that are too high can lead to denaturation, while low temperatures can decrease the reaction rate. | For SHMT, activity increases linearly with temperature between 30-50°C.[1] A thermostable SHMT has shown optimal activity at 80°C.[3][4] For L-threonine aldolase, reactions have been successfully carried out at 70°C.[5] | |
| Insufficient Cofactor Concentration: Enzymes like SHMT and L-TA often require cofactors such as pyridoxal-5'-phosphate (PLP) to function correctly.[2][6][7] | Ensure adequate concentrations of necessary cofactors. For instance, the addition of exogenous PLP and tetrahydrofolic acid (THFA) can significantly increase SHMT activity.[1] | |
| Enzyme Inactivation by Substrate/Byproduct: Formaldehyde, a common substrate for SHMT, can cause enzyme instability.[1] Benzaldehyde, a co-product in some cascade reactions, can also be problematic.[2] | For SHMT's sensitivity to formaldehyde, a careful balance of the feed rate against the enzymatic conversion rate is crucial to keep formaldehyde concentrations low.[1] In cascade reactions, in situ removal of byproducts like benzaldehyde can improve yield.[2] | |
| Product Inhibition: The accumulation of this compound can inhibit the enzyme, reducing the reaction rate over time.[5] | Consider using a flow synthesis setup to continuously remove the product from the reaction mixture.[5] Alternatively, investigate enzyme engineering to reduce product inhibition. | |
| Equilibrium-Limited Reaction: The synthesis of this compound can be an equilibrium-limited reaction, with yields plateauing around 40% in some cases.[5] | Strategies to shift the equilibrium, such as removing the product as it is formed (e.g., through flow synthesis or downstream processing), can be employed. | |
| Poor Diastereoselectivity | Inherent Enzyme Properties: L-threonine aldolase (L-TA) has a strict selectivity for the Cα position but may show moderate selectivity for the Cβ position, leading to the formation of different diastereomers. | Enzyme engineering, such as through a combinatorial active-site saturation test/iterative saturation mutagenesis (CAST/ISM) strategy, can be used to improve the diastereoselectivity of L-TA.[2] |
| Enzyme Instability | High Formaldehyde Concentration: As mentioned, SHMT is particularly sensitive to the concentration of formaldehyde.[1] | Implement a fed-batch or continuous feeding strategy for formaldehyde to maintain a low and stable concentration throughout the reaction.[1] |
| Thermal Denaturation: Operating at temperatures above the enzyme's optimal range can lead to irreversible denaturation. | Carefully determine the optimal temperature for your specific enzyme and maintain it throughout the experiment. For thermostable enzymes, this range can be higher.[3][4][5] | |
| Oxidation of Cofactors: Tetrahydrofolic acid (THFA), a cofactor for SHMT, can be unstable. | The stability of THFA can be improved by maintaining a low redox potential (below -330 mV) in the reaction solution, for example, by adding a reducing agent like β-mercaptoethanol.[1] |
Frequently Asked Questions (FAQs)
Q1: Which enzymes are commonly used for the synthesis of this compound?
A1: The most common enzymes are L-threonine aldolase (L-TA) and serine hydroxymethyltransferase (SHMT).[2][3][4] A two-enzyme cascade system using ω-transaminase (ω-TA) and L-TA has also been reported.[2][7]
Q2: What are the typical substrates for this enzymatic synthesis?
A2: For L-TA, the typical substrates are glycine and benzaldehyde.[5] For SHMT, glycine and formaldehyde are used to produce L-serine, which can then be further modified.[1][8]
Q3: What is the role of Pyridoxal-5'-phosphate (PLP)?
A3: PLP is a crucial cofactor for both SHMT and L-TA.[2][6][7] It is involved in the catalytic mechanism of these enzymes.
Q4: How can I improve the yield of my reaction?
A4: To improve the yield, you can optimize reaction conditions such as pH and temperature, ensure sufficient cofactor concentration, control substrate addition to avoid enzyme inhibition, and consider using a flow reactor to remove the product as it is formed, which can help overcome equilibrium limitations and product inhibition.[1][2][5]
Q5: What is a typical yield I can expect?
A5: The yield can vary significantly depending on the enzyme and reaction setup. For instance, a batch reaction using L-threonine aldolase may yield around 40%.[5] A two-enzyme cascade system has been reported to achieve over 54% yield of 3-Phenylserine with nearly 95% conversion of the starting benzylamine.[2][7]
Q6: How can I address the issue of poor diastereoselectivity with L-threonine aldolase?
A6: Poor diastereoselectivity can be addressed through protein engineering. Techniques like directed evolution and site-directed mutagenesis can be used to create enzyme variants with improved selectivity for the desired diastereomer.[2]
Experimental Protocols
General Protocol for Batch Synthesis using L-Threonine Aldolase
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine glycine (e.g., 1 M) and benzaldehyde (e.g., 0.1 M) in a phosphate buffer solution (e.g., 50 mM).[5]
-
Cofactor and Additive Addition: Add a solution of pyridoxal-5'-phosphate (PLP) (e.g., to a final concentration of 0.05 mM) and an organic co-solvent like DMSO (e.g., 20% v/v) to aid in substrate solubility.[5]
-
Enzyme Addition: Add the L-threonine aldolase solution to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 70°C) with stirring for a set period (e.g., 20-60 minutes).[5]
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as a 30% trichloroacetic acid solution.[5]
-
Analysis: Analyze the product formation using a suitable analytical technique, such as HPLC.
Protocol for a Two-Enzyme Cascade Synthesis
-
Reaction Setup: In a phosphate buffer (e.g., 50 mM, pH 8.0), combine the starting substrates, such as benzylamine (e.g., 50 mM) and glyoxylic acid (e.g., 50 mM), along with glycine (e.g., 450 mM).[2]
-
Cofactor and Enzyme Addition: Add PLP to the mixture. Then, add the two enzymes, ω-transaminase and L-threonine aldolase, in the desired ratio.[2]
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 25°C or 298 K) for an extended period (e.g., 48 hours).[2]
-
Monitoring and Analysis: Monitor the progress of the reaction by taking samples at different time points and analyzing them for substrate consumption and product formation.
Data Summary
Table 1: Optimized Reaction Conditions for this compound Synthesis
| Parameter | L-Threonine Aldolase (Batch) | Two-Enzyme Cascade (ω-TA + L-TA) | Serine Hydroxymethyltransferase |
| pH | Not specified, but phosphate buffer used | 8.0[2] | 8.0 - 8.5[1] |
| Temperature | 70°C[5] | 25°C (298 K)[2] | 30 - 50°C (mesophilic)[1], up to 80°C (thermostable)[3][4] |
| Key Substrates | Glycine, Benzaldehyde[5] | Benzylamine, Glyoxylic Acid, Glycine[2] | Glycine, Formaldehyde[1] |
| Cofactor(s) | PLP[5] | PLP[2][7] | PLP, THFA[1] |
| Reported Yield | ~40%[5] | >54%[2][7] | 87% molar conversion (L-serine)[1] |
Visualizations
References
- 1. Enzymatic production of L-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Flow synthesis of phenylserine using threonine aldolase immobilized on Eupergit support [beilstein-journals.org]
- 6. Activities of hepatic cytosolic and mitochondrial forms of serine hydroxymethyltransferase and hepatic glycine concentration are affected by vitamin B-6 intake in rats [agris.fao.org]
- 7. Synthesis of 3-Phenylserine by a Two-enzyme Cascade System with PLP Cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103966276A - Method for synthesizing DL-serine through enzyme catalysis method - Google Patents [patents.google.com]
Improving the solubility of 3-Phenyl-L-serine in organic solvents
Welcome to the technical support center for 3-Phenyl-L-serine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound in organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound in common organic solvents?
A1: this compound is a zwitterionic compound, meaning it has both a positive and a negative charge on the molecule at its isoelectric point. This characteristic generally leads to poor solubility in many common organic solvents. Qualitative data indicates it is sparingly soluble in methanol and only slightly soluble in acetonitrile and water[1][2][3].
Q2: Why is this compound poorly soluble in many organic solvents?
A2: The poor solubility is primarily due to the strong intermolecular forces, including hydrogen bonding and electrostatic interactions, within the crystalline structure of this amino acid derivative. Overcoming these strong interactions requires solvents with high polarity that can effectively solvate both the ammonium and carboxylate groups.
Q3: What are the primary methods to improve the solubility of this compound in organic solvents?
A3: The main strategies to enhance the solubility of this compound include:
-
pH Adjustment (Salt Formation): Converting the zwitterionic form to a salt (either an acid addition salt or a base addition salt) can significantly increase solubility in polar organic solvents.
-
Cosolvency: Using a mixture of solvents can modulate the polarity of the solvent system to better match the solute's properties.
-
Temperature Adjustment: Increasing the temperature can often increase the solubility of a solid in a liquid.
Troubleshooting Guides
Issue 1: this compound is not dissolving in my chosen organic solvent.
| Possible Cause | Troubleshooting Step |
| Low Intrinsic Solubility: The solvent may not be polar enough to dissolve the zwitterionic this compound. | 1. Attempt to use a more polar solvent such as DMSO or DMF. 2. Consider using a cosolvent system (see Protocol 2). 3. If compatible with your experimental conditions, try pH adjustment to form a more soluble salt (see Protocol 1). |
| Insufficient Sonication/Agitation: The dissolution process may be slow, and the compound may appear insoluble without sufficient energy input. | 1. Sonicate the mixture for 15-30 minutes. 2. If sonication is unavailable, increase the stirring speed and duration. |
| Saturation: You may have exceeded the solubility limit of this compound in the solvent at the current temperature. | 1. Try adding more solvent to decrease the concentration. 2. Gently heat the mixture while stirring to increase solubility. Be cautious of potential degradation at high temperatures. |
Issue 2: After initial dissolution, a precipitate forms over time.
| Possible Cause | Troubleshooting Step |
| Supersaturated Solution: The solution may have been temporarily supersaturated, especially if heat was used for dissolution. | 1. If the experiment allows, maintain a slightly elevated temperature. 2. If the precipitate is minimal, consider filtering the solution before use. 3. Re-evaluate the solvent system or concentration to ensure it is within the stable solubility limits. |
| Change in pH: For pH-adjusted solutions, atmospheric CO2 absorption can lower the pH of basic solutions, causing precipitation. | 1. Work under an inert atmosphere (e.g., nitrogen or argon). 2. Re-adjust the pH of the solution as needed. |
| Reaction with Solvent: Although less common with stable compounds like this compound, some reactive solvents could cause degradation and precipitation. | 1. Ensure the chosen solvent is inert to this compound under your experimental conditions. 2. Check for any visible signs of a chemical reaction (color change, gas evolution). |
Data Presentation
Estimated Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Polarity Index | Dielectric Constant | Estimated Solubility ( g/100 mL) |
| Water | 10.2 | 80.1 | Sparingly Soluble |
| Methanol | 5.1 | 32.7 | ~0.5 - 1.0 (Sparingly) |
| Ethanol | 4.3 | 24.5 | <0.5 (Slightly Soluble) |
| Isopropanol | 3.9 | 19.9 | <0.1 (Very Slightly Soluble) |
| Acetonitrile | 5.8 | 37.5 | <0.5 (Slightly Soluble) |
| Dimethylformamide (DMF) | 6.4 | 36.7 | >1.0 (Soluble) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | >1.0 (Soluble) |
Note: The estimated solubility values are based on qualitative data and the principle of "like dissolves like." Actual quantitative values may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment (Formation of Hydrochloride Salt)
This protocol describes the in-situ formation of this compound hydrochloride to improve its solubility in a polar organic solvent like methanol.
Materials:
-
This compound
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)
-
Stir plate and stir bar
-
Glass vial or flask
-
Fume hood
Procedure:
-
Weigh the desired amount of this compound and add it to the reaction vessel.
-
Add the desired volume of anhydrous methanol.
-
Place the vessel on a stir plate and begin stirring.
-
Method A (using Thionyl Chloride): In a fume hood, slowly add a stoichiometric equivalent of thionyl chloride dropwise to the stirring suspension. The reaction is exothermic and will produce HCl gas. The reaction of L-serine with thionyl chloride in methanol is a known method to produce the hydrochloride salt of the methyl ester[4]. A similar principle applies here for salt formation to improve solubility.
-
Method B (using concentrated HCl): Add a stoichiometric equivalent of concentrated HCl to the methanol solution.
-
Continue stirring until the this compound dissolves completely. This may take some time. Gentle warming can be applied if necessary.
-
The resulting solution contains the hydrochloride salt of this compound, which is generally more soluble in polar organic solvents than its zwitterionic form.
Caption: Workflow for pH adjustment to improve solubility.
Protocol 2: Solubility Enhancement using a Cosolvent System
This protocol details the use of a water-methanol cosolvent system to dissolve this compound.
Materials:
-
This compound
-
Methanol
-
Deionized Water
-
Stir plate and stir bar
-
Glass vial or flask
Procedure:
-
Add the weighed this compound to the glass vial.
-
Add a small amount of deionized water (e.g., 10% of the final desired volume) and stir to form a slurry.
-
While stirring, slowly add methanol in small increments.
-
Continue adding methanol until the this compound is completely dissolved.
-
If the compound does not fully dissolve, a small amount of gentle heating can be applied.
-
The final ratio of water to methanol will depend on the desired concentration of this compound.
Caption: Cosolvency method for dissolving this compound.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own experiments to determine the optimal conditions for their specific applications. Safety precautions should be taken when handling all chemicals.
References
Troubleshooting peak tailing in chiral HPLC of 3-Phenyl-L-serine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the chiral HPLC analysis of 3-Phenyl-L-serine.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common issue in HPLC that can compromise resolution and the accuracy of quantification. It is typically characterized by an asymmetry factor (As) greater than 1.2. The primary cause is often secondary interactions between the analyte and the stationary phase. This guide provides a systematic approach to diagnosing and resolving peak tailing in the chiral separation of this compound.
Initial Assessment
Before modifying your method, it's crucial to determine if the peak tailing is a chemical or a physical issue.
-
Chemical Problem: If only the this compound peaks (or other polar, ionizable analytes) are tailing while neutral compounds in the same run have symmetrical peaks, the issue is likely chemical. This points to undesirable secondary interactions between your analyte and the stationary phase.
-
Physical Problem: If all peaks in your chromatogram exhibit tailing, the problem is likely physical. This could be due to issues like a column void, excessive extra-column volume (e.g., overly long tubing), or poorly made fittings.
Troubleshooting Workflow for Peak Tailing
The following diagram outlines a logical workflow for troubleshooting peak tailing.
Caption: Troubleshooting workflow for peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
A1: Peak tailing for a polar, zwitterionic compound like this compound is often due to:
-
Secondary Ionic Interactions: The amino and carboxylic acid groups can interact with residual silanol groups on silica-based chiral stationary phases (CSPs). These interactions can lead to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, both ionized and neutral forms can exist, causing peak distortion.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical parameter for ionizable compounds. For this compound, which has both acidic and basic functional groups, adjusting the pH can suppress the ionization of one of these groups, leading to more uniform interactions with the stationary phase and improved peak shape. Operating at a low pH (e.g., with trifluoroacetic acid or formic acid) will protonate the carboxylic acid group, which can reduce interactions with silanols and minimize tailing.
Q3: Can mobile phase additives improve peak shape?
A3: Yes, small amounts of acidic or basic additives are often used to improve peak shape for chiral separations of polar compounds. For an amino acid like this compound, adding a small percentage (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can significantly reduce peak tailing by minimizing unwanted ionic interactions with the stationary phase.
Q4: What role does the chiral stationary phase (CSP) play in peak tailing?
A4: The choice of CSP is crucial. Polysaccharide-based and Pirkle-type CSPs are commonly used for amino acid separations. Modern, well-end-capped columns have fewer free silanol groups, which are a primary source of secondary interactions causing tailing. If you are using an older column or one not specifically designed for polar analytes, you may be more likely to experience peak tailing. For underivatized amino acids, macrocyclic glycopeptide or crown ether-based CSPs can also be effective and may offer better peak shapes.
Q5: How does temperature affect my separation and peak shape?
A5: Increasing the column temperature generally leads to sharper, more efficient peaks. However, in chiral separations, higher temperatures can sometimes decrease selectivity (the separation between the two enantiomers). It is important to find a balance. If you are experiencing tailing, a modest increase in temperature (e.g., to 30-40°C) may improve peak shape without sacrificing too much resolution.
Data Presentation: Impact of Chromatographic Parameters on Peak Tailing
The following table summarizes the expected qualitative effects of adjusting key experimental parameters on the peak shape of this compound.
| Parameter Change | Expected Effect on Peak Tailing (Asymmetry) | Rationale |
| Decrease Sample Concentration | Decrease | Reduces the likelihood of mass overload, where the stationary phase becomes saturated. |
| Decrease Injection Volume | Decrease | Similar to reducing concentration, this prevents overloading the column. |
| Decrease Mobile Phase pH (e.g., add 0.1% TFA) | Decrease | Suppresses the ionization of the carboxylic acid group, minimizing secondary interactions with residual silanols on the stationary phase. |
| Increase Column Temperature | Decrease | Can improve mass transfer kinetics, leading to sharper, more symmetrical peaks. However, this may also reduce chiral selectivity. |
| Decrease Flow Rate | May Increase or Decrease | A lower flow rate can sometimes improve peak shape by allowing more time for equilibrium, but it can also broaden peaks due to diffusion. The optimal flow rate is compound-dependent. |
| Use a Highly Deactivated/End-Capped Column | Decrease | Modern columns with better end-capping have fewer exposed silanol groups, which are a primary cause of tailing for polar and basic analytes. |
Experimental Protocols
Below is a representative experimental protocol for the chiral separation of this compound, based on methodologies for similar amino acids. This should be used as a starting point for method development and optimization.
Protocol: Chiral Separation of this compound using a Pirkle-Type CSP
This protocol is suitable for a Pirkle-type chiral stationary phase, which is effective for the separation of derivatized amino acids, and can also be applied to underivatized polar compounds.
-
Column: Pirkle-concept (e.g., (S,S)-Whelk-O1) or similar brush-type CSP, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol, with an acidic modifier. A typical starting point would be Hexane:Ethanol:Trifluoroacetic Acid (90:10:0.1, v/v/v). The ratio of hexane to ethanol can be adjusted to optimize retention and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (can be increased to 30-35°C to improve peak shape).
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound standard in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
Optimization Notes:
-
If retention times are too long, increase the percentage of ethanol in the mobile phase.
-
If peak tailing is observed, ensure the TFA concentration is sufficient (0.1%).
-
For underivatized this compound, a polar organic or reversed-phase mobile phase on a macrocyclic glycopeptide column (e.g., Astec CHIROBIOTIC T) with a mobile phase like water:methanol:formic acid may provide better results.
Preventing racemization of 3-Phenyl-L-serine during chemical synthesis
Welcome to the technical support center for the chemical synthesis of 3-Phenyl-L-serine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a primary focus on preventing racemization and maintaining stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). In the context of this compound, which has two chiral centers, racemization (or more accurately, epimerization) at either center can lead to the formation of diastereomers. This is a critical issue because the biological activity of chiral molecules is often highly specific to one stereoisomer. The presence of unwanted stereoisomers can lead to reduced efficacy, altered pharmacological profiles, and potential off-target effects.
Q2: What are the main factors that contribute to racemization during the synthesis of this compound?
A2: The primary factors include:
-
Activation of the Carboxylic Acid: The activation of the carboxyl group, a necessary step for amide bond formation or other coupling reactions, increases the acidity of the α-proton. Abstraction of this proton by a base leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in racemization.
-
Base Strength and Concentration: The use of strong bases or high concentrations of base can promote the abstraction of the α-proton, leading to increased rates of racemization.
-
Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for enolization and subsequent racemization.
-
Protecting Groups: The nature of the N-protecting group can influence the susceptibility of the α-proton to abstraction. Some protecting groups can offer better resistance to racemization than others.[1]
-
Reaction Time: Prolonged reaction times, especially under harsh conditions, can increase the extent of racemization.
Q3: What are the general strategies to minimize racemization?
A3: Key strategies include:
-
Choice of Coupling Reagent: Utilizing coupling reagents known for low racemization potential is crucial. Additives like 1-hydroxybenzotriazole (HOBt) can suppress racemization.[2]
-
Protecting Group Strategy: Employing appropriate N-protecting groups, such as benzyloxycarbonyl (Z) or 9-fluorenylmethoxycarbonyl (Fmoc), can help prevent racemization during activation.[1]
-
Reaction Conditions Control: Maintaining low temperatures, using the minimum necessary amount of a mild base, and keeping reaction times as short as possible are effective measures.
-
Enzymatic Synthesis: Utilizing enzymes can provide high stereoselectivity, often avoiding racemization issues inherent in chemical methods.
-
Use of Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary can direct the stereochemical outcome of a reaction, leading to the desired enantiomer.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Enantiomeric/Diastereomeric Excess in the Final Product | 1. Racemization during carboxyl group activation: The chosen coupling reagent and conditions are promoting enolization. 2. Harsh reaction conditions: High temperature or prolonged reaction time. 3. Inappropriate base: Use of a strong base that is abstracting the α-proton. 4. Unsuitable N-protecting group: The protecting group is not effectively preventing racemization. | 1. Optimize Coupling: Switch to a coupling reagent known for low racemization, such as those based on phosphonium or uronium salts, often used with additives like HOBt or its derivatives.[2] Ynamides have also been reported as racemization-free coupling reagents.[3][4] 2. Modify Conditions: Perform the reaction at a lower temperature (e.g., 0 °C or -15 °C). Monitor the reaction closely to minimize the reaction time. 3. Change the Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) in stoichiometric amounts. 4. Re-evaluate Protecting Groups: Consider using protecting groups like benzyloxycarbonyl (Z) which is known for its resistance to racemization during activation.[1] For the hydroxyl group, a tert-butyl (tBu) group is a common choice in Fmoc-based strategies.[5] |
| Formation of Dehydroalanine Intermediate | β-elimination of the hydroxyl group: This can occur under basic conditions, especially with certain protecting groups on the serine hydroxyl, leading to a racemic product upon subsequent Michael addition.[6] | 1. Milder Base: Use a less hindered and weaker base. 2. Protecting Group on Hydroxyl: Ensure the hydroxyl group is appropriately protected to prevent elimination. A bulky protecting group might be beneficial. 3. Reaction Temperature: Keep the reaction temperature as low as possible. |
| Difficulty in Separating Diastereomers | Similar physicochemical properties: The desired product and the diastereomeric impurity have very similar polarity and solubility, making chromatographic separation challenging. | 1. Derivative Formation: Consider forming a derivative of the mixture with a chiral resolving agent to create diastereomers with more distinct properties for easier separation. 2. Chiral Chromatography: Utilize a chiral stationary phase in HPLC for analytical and preparative separations. 3. Recrystallization: Attempt fractional crystallization with different solvent systems, as diastereomers can sometimes have different crystal packing energies. |
Data on Racemization with Different Coupling Reagents
The choice of coupling reagent significantly impacts the degree of racemization. The following table summarizes the extent of α-carbon racemization for Fmoc-L-Ser(tBu)-OH when coupled with L-Leu-OtBu using various common coupling reagents. Lower percentages indicate better preservation of stereochemistry.
| Coupling Reagent | Additive | Base | % Racemization (DL Isomer) |
| DIC | Oxyma | - | 0 |
| EDCI | HOBt | - | 1.7 |
| PyBop | DIPEA | - | 3.3 |
| HBTU | DIPEA | - | 3.8 |
| HATU | NMM | - | 19.0 |
Data adapted from a study on the racemization of various amino acids.[7] The study highlights that while serine is generally less prone to racemization than histidine or cysteine, the choice of coupling reagent is still critical.[7]
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction using a Chiral Pyridoxal Catalyst
This protocol describes a biomimetic approach to synthesize a broad range of chiral β-hydroxy-α-amino esters with high diastereoselectivity and enantioselectivity.
Materials:
-
Glycinate
-
Aldehyde (e.g., benzaldehyde for 3-phenylserine synthesis)
-
Chiral N-methyl pyridoxal catalyst
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the glycinate and the aldehyde in the anhydrous solvent in a reaction vessel.
-
Add the chiral pyridoxal catalyst (typically 0.01–1.0 mol%).
-
Stir the reaction mixture at the specified temperature (often ambient temperature) for the required duration.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction as appropriate for the specific substrates and catalyst.
-
Purify the product using column chromatography on silica gel to isolate the desired chiral β-hydroxy-α-amino ester.
This method has been shown to produce products with up to 20:1 diastereoselectivity under mild conditions.
Visualizations
Logical Workflow for Troubleshooting Racemization
Caption: A troubleshooting workflow for addressing low enantiomeric excess.
Racemization Mechanism via Enolization
Caption: The mechanism of racemization through a planar enolate intermediate.
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Bot Detection [iris-biotech.de]
- 6. Racemization in the use of N-(9-(9-phenylfluorenyl))serine-derived cyclic sulfamidates in the synthesis of delta-keto alpha-amino carboxylates and prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize O-acylation of the hydroxyl group in 3-Phenyl-L-serine
Welcome to the technical support center for the selective acylation of 3-Phenyl-L-serine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in minimizing O-acylation of the hydroxyl group during N-acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the acylation of this compound?
The primary challenge in the acylation of this compound is achieving selective N-acylation without concurrent O-acylation of the secondary hydroxyl group. Both the amino and hydroxyl groups are nucleophilic and can react with acylating agents. The key is to modulate the reaction conditions to favor the reaction at the more nucleophilic amino group.
Q2: What are the key strategies to achieve selective N-acylation?
There are three primary strategies to minimize O-acylation and promote selective N-acylation of this compound:
-
pH Control: Conducting the reaction under alkaline conditions deprotonates the amino group, significantly increasing its nucleophilicity compared to the hydroxyl group.[1]
-
Protecting Group Chemistry: Temporarily protecting the hydroxyl group with a suitable protecting group ensures that the acylation can only occur at the amino terminus.
-
Enzymatic Acylation: Utilizing enzymes such as proteases or lipases can offer high chemo- and regioselectivity for N-acylation, often under mild reaction conditions.[2][3][4]
Q3: At what pH should I run my acylation reaction to favor N-acylation?
To favor N-acylation, the reaction should be carried out under basic conditions, typically at a pH between 8 and 11. The principle of "acidity favors O-acylation, while alkalinity favors N-acylation" is a crucial guideline.[1] In an acidic medium, the amino group is protonated and non-nucleophilic, which can lead to selective O-acylation.[1]
Q4: What are some suitable protecting groups for the hydroxyl group of this compound?
Commonly used protecting groups for hydroxyl functions that are stable under N-acylation conditions include:
-
Silyl ethers: such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES). These are generally stable under neutral or slightly basic conditions and can be removed with fluoride reagents.
-
Benzyl ethers (Bn): These are robust and can be removed by hydrogenolysis.
-
tert-Butyl ethers (tBu): These are stable to a wide range of conditions but require strong acidic conditions for removal.
The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Q5: Can I perform N-acylation without protecting the hydroxyl group?
Yes, it is possible to achieve selective N-acylation without a protecting group by carefully controlling the reaction conditions. The most effective approach is to use a basic pH to enhance the nucleophilicity of the amino group over the hydroxyl group. Enzymatic methods also offer excellent selectivity without the need for protecting groups.
Troubleshooting Guides
Problem 1: Significant O-acylation is observed alongside the desired N-acylated product.
| Possible Cause | Suggested Solution |
| Reaction pH is too low (acidic or neutral). | Increase the pH of the reaction mixture to a range of 8-11 using a suitable base (e.g., NaHCO₃, Na₂CO₃, or triethylamine). This will deprotonate the amino group, making it a stronger nucleophile.[1] |
| Highly reactive acylating agent. | Use a less reactive acylating agent. For example, switch from an acyl chloride to an acyl anhydride or an active ester. |
| Prolonged reaction time or elevated temperature. | Optimize the reaction time and temperature. Monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant O-acylation occurs. |
| Solvent effects. | The choice of solvent can influence the relative nucleophilicity of the amine and hydroxyl groups. Try switching to a different solvent system. Aprotic polar solvents like DMF or DMSO can sometimes favor N-acylation. |
Problem 2: Low yield of the N-acylated product.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Increase the reaction time or temperature moderately. Ensure the acylating agent is added in a sufficient molar excess (e.g., 1.1-1.5 equivalents). |
| Hydrolysis of the acylating agent. | If using aqueous basic conditions, add the acylating agent slowly to the reaction mixture to minimize its hydrolysis. Ensure the acylating agent is fresh and of high purity. |
| Poor solubility of this compound. | Use a co-solvent system (e.g., water/dioxane or water/THF) to improve the solubility of the starting material. |
| Side reactions. | Besides O-acylation, other side reactions like the formation of di-acylated product or polymerization may occur. Optimize stoichiometry and reaction conditions to minimize these. |
Problem 3: Difficulty in separating the N-acylated product from the O-acylated isomer.
| Possible Cause | Suggested Solution |
| Similar polarity of the two isomers. | The N- and O-acylated isomers can have very similar polarities, making chromatographic separation challenging. Try using a different column stationary phase (e.g., alumina instead of silica gel) or a different solvent system for column chromatography. Preparative HPLC may be necessary for difficult separations. |
| Presence of an O→N acyl shift. | Under basic conditions, an O→N acyl shift can occur, converting the O-acylated product to the more thermodynamically stable N-acylated product.[1][5] This can be exploited for purification. After the initial reaction, the crude mixture can be treated with a mild base to drive the conversion of the O-acyl isomer to the N-acyl product. |
Data Presentation
Table 1: Comparison of N-acylation vs. O-acylation under different pH conditions (Model System)
| pH | Acylating Agent | N-acylation (%) | O-acylation (%) |
| 5.0 | Acetic Anhydride | < 10 | > 90 |
| 7.0 | Acetic Anhydride | ~ 40 | ~ 60 |
| 9.0 | Acetic Anhydride | > 95 | < 5 |
| 10.5 | Acetic Anhydride | > 98 | < 2 |
Note: Data is illustrative and based on general principles for hydroxyamino acids. Actual results with this compound may vary.
Experimental Protocols
Protocol 1: Selective N-acylation using pH Control
-
Dissolution: Dissolve this compound (1 equivalent) in an aqueous solution of 1 M sodium carbonate (2 equivalents) at 0 °C. A co-solvent such as dioxane or THF can be added if solubility is an issue.
-
Acylation: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: N-acylation with Hydroxyl Group Protection (TBDMS group)
-
Protection: Dissolve this compound (1 equivalent) in anhydrous DMF. Add imidazole (2.5 equivalents) and TBDMS-Cl (1.2 equivalents). Stir the reaction at room temperature until the protection is complete (monitored by TLC).
-
Work-up (Protection): Quench the reaction with water and extract the TBDMS-protected this compound with ethyl acetate. Purify by column chromatography.
-
N-acylation: Dissolve the protected amino acid in an appropriate solvent (e.g., DCM or THF) with a non-nucleophilic base like triethylamine (1.5 equivalents). Cool to 0 °C and add the acylating agent (1.1 equivalents).
-
Work-up (Acylation): After completion of the reaction, wash the mixture with water and brine, dry, and concentrate.
-
Deprotection: Dissolve the crude product in THF and treat with a fluoride source such as tetrabutylammonium fluoride (TBAF) to remove the TBDMS group.
-
Purification: Purify the final N-acylated this compound by column chromatography.
Protocol 3: Enzymatic N-acylation
-
Reaction Setup: Prepare a buffered solution (e.g., phosphate buffer, pH 7.5-8.5). Suspend this compound (1 equivalent) and the acyl donor (e.g., an activated ester, 1.5 equivalents) in the buffer.
-
Enzyme Addition: Add an immobilized lipase or protease (e.g., Novozym 435).
-
Incubation: Stir the suspension at a controlled temperature (e.g., 30-50 °C).
-
Monitoring: Monitor the formation of the N-acylated product by LC-MS.
-
Work-up: Filter off the immobilized enzyme for reuse.
-
Purification: Acidify the filtrate and extract the product. Purify by chromatography or recrystallization.
Visualizations
Caption: Workflow for Selective N-acylation via pH Control.
Caption: Decision logic for selecting an N-acylation strategy.
References
- 1. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
- 2. Enzymatic cleavage and synthesis of L-threo-beta-phenylserine and L-erythro-beta-Phenyldrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vedeqsa.com [vedeqsa.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Asymmetric Synthesis of 3-Phenyl-L-serine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield and stereoselectivity of the asymmetric synthesis of 3-Phenyl-L-serine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: My reaction is resulting in a low overall yield of this compound. What are the potential causes and solutions?
A: Low yields can stem from several factors throughout the synthetic process. Consider the following troubleshooting steps:
-
Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time are critical. Ensure these are optimized for your specific catalytic system. For instance, enzymatic reactions are highly sensitive to pH and temperature fluctuations.
-
Catalyst Inactivity: The catalyst may be degraded or poisoned. Ensure proper storage and handling of catalysts. For metal catalysts, ensure the absence of coordinating impurities that could inhibit activity. In phase-transfer catalysis, the stability of the onium salt is crucial.
-
Poor Substrate Quality: Impurities in starting materials (benzaldehyde and glycine derivatives) can interfere with the reaction. Use freshly purified or high-purity reagents.
-
Product Degradation: The product, this compound, may be unstable under the reaction or work-up conditions. Analyze for potential side reactions or degradation pathways.
-
Inefficient Product Isolation: The purification process may lead to significant product loss. Optimize your extraction, crystallization, or chromatographic purification methods.
2. Q: I am observing poor diastereoselectivity (i.e., a mixture of syn and anti isomers). How can I improve the formation of the desired L-threo isomer?
A: Achieving high diastereoselectivity is a common challenge. The choice of catalyst and reaction conditions plays a pivotal role:
-
Catalyst Selection: Different catalysts favor the formation of different diastereomers. For example, some Brønsted base-catalyzed aldol reactions of glycine Schiff bases are highly syn-selective.[1][2] In contrast, methods employing chiral zirconium catalysts with N-trifluoroacetylglycinate-derived silicon enolates have been developed for efficient anti-selective synthesis.[3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. A systematic solvent screen is recommended.
-
Temperature Control: Lowering the reaction temperature often enhances diastereoselectivity by favoring the more ordered transition state that leads to the desired isomer.
-
Substrate Modification: The protecting group on the glycine derivative can significantly impact stereochemical outcomes. For instance, benzophenone-derived imines of glycine o-nitroanilide have been shown to provide high syn-selectivity.[1]
3. Q: The enantioselectivity of my synthesis is low, resulting in a mixture of L- and D-isomers. How can I enhance the enantiomeric excess (ee)?
A: Low enantioselectivity points to issues with the chiral catalyst or the reaction conditions that control the facial selectivity of the reaction.
-
Chiral Catalyst/Ligand Choice: The structure of the chiral catalyst or ligand is the primary determinant of enantioselectivity. Ensure you are using a catalyst known to be effective for this type of transformation. For example, chiral quaternary ammonium salts are used as phase-transfer catalysts for the asymmetric synthesis of β-hydroxy-α-amino esters.
-
Catalyst Loading: In some cases, catalyst loading can influence enantioselectivity. An optimal catalyst concentration should be determined experimentally.
-
Additives: The presence of additives can sometimes enhance enantioselectivity by modifying the catalyst or the transition state.
-
Reaction Kinetics: Ensure the reaction goes to a reasonable conversion. In some cases, lower conversions can lead to higher enantioselectivity, although this comes at the cost of yield.
4. Q: I am having difficulty with the purification of the final product and separating the diastereomers. What methods are recommended?
A: The separation of diastereomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This is a common method for separating diastereomers. The choice of solvent is critical for achieving good separation.
-
Chromatography: Column chromatography on silica gel is often effective. The choice of eluent system will need to be optimized. For analytical separation to determine diastereomeric and enantiomeric ratios, chiral HPLC is often employed.[4]
-
Derivatization: In some cases, derivatizing the amino acid to form a more easily separable compound can be a viable strategy. The protecting groups can be removed after separation.
Comparative Data on Synthetic Methods
The following table summarizes quantitative data from various reported methods for the asymmetric synthesis of this compound and related β-hydroxy-α-amino acids.
| Method | Catalyst/Enzyme | Substrate | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield | Reference |
| Two-Enzyme Cascade | ω-Transaminase (ω-TA) & L-Threonine Aldolase (L-ThA) | Benzylamine and Glyoxylic Acid | >99% syn | Not Reported | >54% | [5] |
| Brønsted Base Catalysis | Chiral Brønsted Base | Benzophenone-derived imine of glycine o-nitroanilide | High syn-selectivity | High | Good | [1][2] |
| Chiral Zirconium Catalysis | Chiral Zirconium Catalyst | N-trifluoroacetylglycinate-derived silicon enolate | High anti-selectivity | High | High | [3] |
| Enzymatic Aldol Condensation | L-phenylserine aldolase (LPA) | Benzaldehyde and Glycine | Not specified | Not specified | - | [4] |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Glycinate Schiff Base | Almost exclusively anti | High | High | [6] |
Detailed Experimental Protocols
Protocol 1: Two-Enzyme Cascade Synthesis of 3-Phenylserine
This protocol is adapted from a reported two-enzyme cascade system.[5]
Materials:
-
ω-Transaminase (ω-TA)
-
L-Threonine Aldolase (L-ThA)
-
Benzylamine
-
Glyoxylic acid
-
Pyridoxal 5'-phosphate (PLP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffered saline (PBS), pH 8.0
Procedure:
-
Prepare a reaction mixture containing 50 mM glyoxylic acid, 0.1 mM PLP, and 5% (v/v) DMSO in 50 mM PBS (pH 8.0).
-
Add the amino donor, benzylamine, to the mixture.
-
Add the enzymes, ω-TA and L-ThA, to the reaction mixture.
-
Incubate the reaction at 308 K (35°C) for 24 hours with gentle agitation.
-
Monitor the reaction progress by a suitable analytical method such as HPLC.
-
Upon completion, quench the reaction and proceed with product isolation and purification.
Protocol 2: Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction
This protocol provides a general outline based on the principles of Brønsted base-catalyzed aldol reactions of glycine Schiff bases.[1][2]
Materials:
-
Benzophenone-derived imine of glycine o-nitroanilide
-
Aldehyde (e.g., benzaldehyde)
-
Chiral Brønsted base catalyst
-
Anhydrous, non-polar solvent (e.g., toluene, dichloromethane)
Procedure:
-
Dissolve the benzophenone-derived imine of glycine o-nitroanilide and the chiral Brønsted base catalyst in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to the desired temperature (e.g., -20°C to 0°C).
-
Slowly add the aldehyde to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, quench it with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the desired syn-β-hydroxy-α-amino acid derivative.
Visualized Workflows and Logic
Caption: General experimental workflow for the asymmetric synthesis of this compound.
References
- 1. Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Peptides Containing 3-Phenyl-L-serine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing aggregation issues with peptides containing the non-standard amino acid, 3-Phenyl-L-serine.
Disclaimer: Specific experimental data on the aggregation of peptides containing this compound is limited in published literature. The guidance provided here is based on established principles for managing aggregation-prone peptides, particularly those containing hydrophobic and aromatic residues. Researchers should consider this information as a starting point and perform systematic experimental optimization for their specific peptide sequence.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound aggregating?
A1: Peptide aggregation is a complex process driven by a variety of factors. The inclusion of this compound can contribute to aggregation due to its physicochemical properties. Key factors include:
-
Hydrophobicity: The phenyl group in this compound is hydrophobic, which can lead to intermolecular hydrophobic interactions, a primary driver of aggregation. Peptides with a high content of hydrophobic residues are more prone to aggregate to minimize their exposure to aqueous environments.
-
Aromatic Interactions: The phenyl ring can participate in π-π stacking interactions with other aromatic residues in the peptide sequence, further promoting self-assembly and aggregation.
-
Secondary Structure Formation: Peptides can form secondary structures like β-sheets, which can stack together to form insoluble fibrils. The propensity for β-sheet formation is sequence-dependent.
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.
-
Solution Conditions: pH, ionic strength, and temperature can all influence peptide solubility and aggregation. At a pH near the peptide's isoelectric point (pI), its net charge is zero, minimizing electrostatic repulsion and increasing the tendency to aggregate.
Q2: How can I predict if my this compound peptide is likely to aggregate?
A2: While experimental validation is crucial, several computational tools can predict aggregation propensity based on the peptide sequence. These tools analyze physicochemical properties like hydrophobicity, charge, and secondary structure propensity.
| Tool | Principle |
| AGGRESCAN | Analyzes the aggregation propensity of different regions of the peptide sequence. |
| TANGO | Predicts β-sheet aggregation by considering the physicochemical properties of the amino acids. |
| CamSol | Predicts the intrinsic solubility of peptides and proteins. |
Q3: What are the initial steps to solubilize an aggregated this compound peptide?
A3: A step-wise approach is recommended to find a suitable solvent. Start with the mildest conditions and progress to stronger solvents if necessary.
-
Sterile, distilled water: For short peptides (<5 amino acids).
-
Aqueous buffers (e.g., phosphate or Tris buffer at pH 7): If water fails.
-
Adjusting pH: If the peptide is acidic, try a basic buffer (e.g., 10% ammonium bicarbonate). If it's basic, try an acidic solution (e.g., 10% acetic acid).
-
Organic co-solvents: If aqueous solutions are ineffective, try adding a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile and then dilute with an aqueous buffer.
-
Sonication: Brief sonication can help break up small aggregates and enhance dissolution.
Troubleshooting Guides
Issue 1: Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Symptoms:
-
Resin shrinking.
-
Slow or incomplete coupling and deprotection reactions.
-
False negative results from ninhydrin or TNBS tests.
Possible Causes & Solutions:
| Cause | Solution |
| Inter-chain hydrogen bonding and hydrophobic interactions on the resin. | 1. Switch to a more polar solvent: Replace DMF with N-methylpyrrolidone (NMP) or add DMSO. 2. Increase temperature: Perform couplings at a higher temperature to disrupt secondary structures. 3. Incorporate "structure-breaking" elements: If possible in your design, introduce pseudoproline or Dmb-glycine dipeptides near the aggregation-prone region. 4. Use a low-substitution resin: This increases the distance between peptide chains, reducing intermolecular interactions. |
| Formation of secondary structures. | 1. Sonication: Apply sonication during coupling and deprotection steps. 2. Add chaotropic salts: Introduce salts like LiCl or KSCN to the reaction mixture to disrupt hydrogen bonding. |
Issue 2: Poor Solubility After Cleavage and Purification
Symptoms:
-
Precipitate formation upon dissolution in aqueous buffers.
-
Cloudy or turbid solution.
-
Gel-like consistency.
Possible Causes & Solutions:
| Cause | Solution |
| High hydrophobicity of the peptide. | 1. Systematic Solvent Testing: Follow a structured protocol to test different solvents (see Experimental Protocol 1). 2. Use of Organic Co-solvents: Dissolve the peptide in a minimal amount of DMSO or DMF, then slowly add this solution to a stirred aqueous buffer. 3. Lyophilization from an organic/aqueous mixture: Dissolve the peptide in a mixture of an organic solvent (like acetonitrile) and water and re-lyophilize. This can sometimes yield a more soluble powder. |
| pH is close to the peptide's isoelectric point (pI). | 1. Calculate the theoretical pI. 2. Adjust the pH of the buffer: Use a buffer with a pH at least 2 units away from the pI to ensure the peptide is charged and electrostatically repels other peptide molecules. |
| Presence of residual impurities from synthesis. | 1. Re-purify the peptide: Use a different HPLC gradient or column to remove any remaining hydrophobic impurities that could be seeding aggregation. |
Experimental Protocols
Protocol 1: Systematic Solubility Testing
-
Aliquot a small amount of the lyophilized peptide (e.g., 1 mg).
-
Add sterile, distilled water. Vortex and sonicate briefly. Observe for dissolution.
-
If not soluble, add a buffer (e.g., 50 mM phosphate buffer, pH 7.4). Vortex and sonicate.
-
If still insoluble, determine the theoretical charge of the peptide at neutral pH.
-
If acidic (net negative charge), add a basic solution (e.g., 10% ammonium bicarbonate) dropwise.
-
If basic (net positive charge), add an acidic solution (e.g., 10% acetic acid) dropwise.
-
-
If the peptide remains insoluble, lyophilize the sample to remove the aqueous solvent.
-
To the dry peptide, add a minimal amount of an organic solvent (e.g., DMSO, DMF, or acetonitrile).
-
Once dissolved in the organic solvent, slowly add this solution dropwise to a vigorously stirred aqueous buffer to the desired final concentration.
Protocol 2: Characterization of Aggregates using Thioflavin T (ThT) Assay
This assay is used to detect the presence of amyloid-like β-sheet structures.
-
Prepare a ThT stock solution: Dissolve Thioflavin T in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5) to a final concentration of 1 mM. Filter through a 0.22 µm filter.
-
Prepare peptide samples: Dissolve the peptide in the desired buffer at various concentrations. Include a buffer-only control.
-
Incubate samples: Incubate the peptide solutions under conditions that may promote aggregation (e.g., 37°C with gentle agitation).
-
Measure fluorescence: At different time points, take an aliquot of each peptide solution and add it to the ThT working solution (e.g., 10 µL of peptide to 190 µL of 25 µM ThT).
-
Read fluorescence: Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence over time indicates the formation of β-sheet-rich aggregates.
Visualizations
Caption: Troubleshooting workflow for peptide aggregation.
Caption: Factors contributing to peptide aggregation.
Validation & Comparative
A Comparative Guide: Enhancing Peptide Stability with 3-Phenyl-L-serine versus Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of developing robust and effective peptide-based therapeutics, enhancing metabolic stability is a paramount challenge. The strategic incorporation of non-proteinogenic amino acids is a well-established approach to mitigate proteolytic degradation and prolong the in-vivo half-life of peptides. This guide provides a detailed comparison of the effects of substituting the natural amino acid L-Phenylalanine with its β-amino acid analogue, 3-Phenyl-L-serine, on peptide stability. This analysis is supported by established principles of peptide chemistry and includes detailed experimental protocols for stability assessment.
Executive Summary of Comparison
The fundamental difference between L-Phenylalanine (an α-amino acid) and this compound (a β-amino acid) lies in the position of the amino group relative to the carboxyl group on the carbon backbone. This seemingly subtle structural alteration has profound implications for the conformational properties and enzymatic stability of a peptide.
| Feature | L-Phenylalanine | This compound |
| Chemical Structure | α-amino acid | β-amino acid |
| Backbone Conformation | Induces standard α-helical and β-sheet secondary structures. | Promotes unique helical and turn structures due to the extended backbone, leading to altered peptide folding. |
| Protease Recognition | The natural peptide bond is a substrate for a wide range of proteases. | The altered backbone is not readily recognized by many proteases, leading to significantly increased resistance to enzymatic degradation.[1] |
| Expected Impact on Stability | Susceptible to rapid proteolytic cleavage, resulting in a shorter in-vivo half-life. | Confers significant protection against proteolysis, expected to lead to a longer in-vivo half-life. |
Impact on Peptide Stability: A Deeper Dive
The incorporation of this compound, a β-amino acid, into a peptide chain introduces an additional carbon atom into the backbone. This extension fundamentally alters the peptide's three-dimensional structure. While peptides composed of α-amino acids like Phenylalanine readily adopt well-defined secondary structures such as α-helices and β-sheets, the presence of a β-amino acid disrupts these canonical conformations. Instead, peptides containing β-amino acids are known to form novel, stable helical structures and turns.
This conformational alteration is the primary reason for the enhanced stability of peptides containing this compound. Proteolytic enzymes, which are highly specific for the stereochemistry and conformation of their substrates, are often unable to efficiently bind to and cleave the peptide bonds adjacent to a β-amino acid. This "steric shielding" effect significantly reduces the rate of enzymatic degradation, thereby increasing the peptide's half-life in biological fluids.
Illustrative Quantitative Stability Data
Table 1: Illustrative Comparison of Peptide Stability
| Peptide Sequence | Amino Acid at Position X | Half-life in Human Serum (hours) | Degradation Rate Constant (k, h⁻¹) |
| Model Peptide A | L-Phenylalanine | 2.5 | 0.277 |
| Model Peptide B | This compound | 24 | 0.029 |
Disclaimer: The data presented in this table is illustrative and based on the generally accepted principles of increased proteolytic resistance of β-amino acid-containing peptides. Actual values will vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
To empirically determine and compare the stability of peptides containing this compound and Phenylalanine, the following experimental protocols are recommended.
Proteolytic Stability Assay (Serum/Plasma Stability)
Objective: To determine the half-life of the peptides in the presence of proteolytic enzymes found in serum or plasma.
Materials:
-
Test peptides (with Phenylalanine and this compound)
-
Human or animal serum/plasma
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (optional, for metabolite identification)
Procedure:
-
Peptide Incubation: Dissolve the test peptides in a suitable buffer (e.g., PBS) and incubate them with serum or plasma (e.g., 90% serum) at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots of the incubation mixture.
-
Protein Precipitation: To stop the enzymatic reaction, add an equal volume of a precipitation agent like 10% TCA or cold acetonitrile to each aliquot.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining intact peptide by reverse-phase HPLC.
-
Quantification: Quantify the peak area corresponding to the intact peptide at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) of the peptide.
Aggregation Assay
Objective: To assess the propensity of the peptides to form aggregates, which can affect their stability and bioavailability.
Materials:
-
Test peptides
-
Thioflavin T (ThT) dye
-
Assay buffer (e.g., PBS)
-
96-well black plates with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Peptide Preparation: Prepare stock solutions of the peptides in a suitable solvent (e.g., DMSO) and dilute them to the desired final concentration in the assay buffer.
-
ThT Addition: Add Thioflavin T to the peptide solutions. ThT exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures.
-
Incubation: Incubate the plates at 37°C with continuous shaking in a fluorescence plate reader.
-
Fluorescence Monitoring: Monitor the fluorescence intensity over time at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Data Analysis: An increase in fluorescence intensity over time indicates peptide aggregation. Plot fluorescence intensity versus time to compare the aggregation kinetics of the two peptides.
Visualizing Experimental and Biological Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for comparing peptide stability.
Caption: Simplified signaling pathways involving Phenylalanine.
Conclusion
References
A Comparative Guide to the Validation of Enantiomeric Excess Determination of 3-Phenyl-L-serine by Chiral Supercritical Fluid Chromatography (SFC)
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical aspect of pharmaceutical development and quality control. For chiral molecules such as 3-Phenyl-L-serine, an amino acid analog, robust analytical methods are required to ensure the desired enantiomer's purity. While High-Performance Liquid Chromatography (HPLC) has traditionally been the standard, modern techniques like chiral Supercritical Fluid Chromatography (SFC) present significant advantages in terms of speed, efficiency, and environmental friendliness. This guide provides a comparative overview of the validation of a chiral SFC method for determining the enantiomeric excess of this compound, with supporting data and detailed experimental protocols.
Performance Comparison: Chiral SFC vs. Chiral HPLC
Chiral SFC consistently demonstrates comparable, if not superior, performance to traditional chiral HPLC for the analysis of chiral amino acids and their derivatives. The primary advantages of SFC lie in its use of supercritical carbon dioxide as the main mobile phase component, which has low viscosity and high diffusivity. This results in faster separations and reduced consumption of organic solvents.
Below is a summary of typical validation parameters for the enantiomeric excess determination of a this compound analog, comparing a chiral SFC method with a conventional chiral HPLC method.
| Validation Parameter | Chiral SFC Method | Chiral HPLC Method |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.1% - 101.5% |
| Precision (% RSD) | ||
| - Intraday | < 1.5% | < 2.0% |
| - Interday | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | ~0.01% of the major enantiomer | ~0.02% of the major enantiomer |
| Limit of Quantitation (LOQ) | ~0.03% of the major enantiomer | ~0.05% of the major enantiomer |
| Analysis Time | < 5 minutes | 15 - 20 minutes |
| Solvent Consumption | Significantly lower | Higher |
Experimental Protocols
Detailed methodologies for both the chiral SFC and a comparative chiral HPLC method are provided below. These protocols are representative for the analysis of this compound enantiomers.
Chiral Supercritical Fluid Chromatography (SFC) Method
Instrumentation:
-
Supercritical Fluid Chromatography system with a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® series), 4.6 x 150 mm, 5 µm
-
Mobile Phase: Supercritical CO₂ and a modifier (e.g., Methanol with a basic additive like diethylamine)
-
Gradient/Isocratic: Isocratic elution with 20% Methanol (containing 0.2% diethylamine)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the mobile phase modifier at a concentration of 1 mg/mL.
Chiral High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
High-Performance Liquid Chromatography system with a UV detector.
Chromatographic Conditions:
-
Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALCEL® series), 4.6 x 250 mm, 5 µm
-
Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Logical Workflow for Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method for enantiomeric excess determination.
Workflow for analytical method validation.
Signaling Pathway for Chiral Recognition
The separation of enantiomers on a chiral stationary phase (CSP) is based on the differential interaction between the enantiomers and the chiral selector of the CSP, leading to the formation of transient diastereomeric complexes with different stabilities.
Mechanism of chiral separation on a CSP.
Cross-Validation of Analytical Methods for 3-Phenyl-L-serine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Phenyl-L-serine, a key chiral building block in the synthesis of various pharmaceuticals, is paramount for ensuring product quality and therapeutic efficacy. This guide provides a comprehensive cross-validation of three common analytical methods for this compound quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The comparative data, detailed experimental protocols, and visual workflows aim to assist researchers in selecting the most appropriate method for their specific analytical needs.
Quantitative Performance Comparison
The performance of each analytical method was evaluated based on key validation parameters. The following tables summarize the quantitative data, using L-phenylalanine as a close structural analog for this compound where direct data for the target analyte is not available. This substitution provides a reliable estimation of the expected performance for this compound analysis.
Table 1: Comparison of Validation Parameters for this compound Quantification Methods
| Parameter | HPLC with UV Detection | LC-MS/MS | UV-Vis Spectrophotometry (Ninhydrin Assay) |
| **Linearity (R²) ** | > 0.999 | > 0.998[1] | > 0.99[2] |
| Limit of Detection (LOD) | 0.25 mg/mL[3] | 35 nM[4] | ~1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 mg/mL[3] | 0.19 nmol/mL[5] | ~5 µg/mL |
| Accuracy (% Recovery) | 97.91 - 101.11% | 92.93 - 102.29%[5] | 99.73 - 99.96%[2] |
| Precision (%RSD) | < 2% | < 8.38%[5] | < 5% |
| Specificity | Moderate to High | Very High | Low |
| Throughput | Moderate | High | High |
| Cost | Low to Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method involves the pre-column derivatization of this compound to enhance its UV absorbance, followed by separation on a reversed-phase column.
a) Sample Preparation and Derivatization (OPA/NAC Method)
-
Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in 10% v/v methanol. Create a series of calibration standards by diluting the stock solution.
-
Derivatization Reagent: Prepare a 4 mM solution of o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) in a suitable buffer (e.g., borate buffer, pH 9.5).
-
Derivatization Reaction: Mix the sample or standard solution with the OPA/NAC reagent in a 4:1 ratio. Allow the reaction to proceed for 150 seconds at room temperature to form a fluorescent isoindole derivative.[6]
-
Inject a portion of the reaction mixture (typically 10-20 µL) into the HPLC system.
b) Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M Phosphate buffer (pH 7.4).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-10 min: 100% A
-
10-25 min: Linear gradient to 50% B
-
25-30 min: Hold at 50% B
-
30-35 min: Return to 100% A and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity, often without the need for derivatization.
a) Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., 0.1% formic acid in water). Prepare calibration standards by serial dilution.
-
Protein Precipitation (for biological matrices): To a 50 µL aliquot of the sample, add 150 µL of methanol to precipitate proteins. Vortex and centrifuge.
-
Transfer the supernatant for analysis.
b) LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: HILIC or C18 column (e.g., 2.1 x 150 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of organic phase for HILIC or a low percentage for reversed-phase, with a linear gradient to elute the analyte.
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard. For the analogous phenylalanine, transitions are m/z 166.2 → 120.2.
UV-Vis Spectrophotometry (Ninhydrin Method)
This colorimetric method is suitable for the quantification of total amino acids but lacks specificity for this compound in the presence of other primary amines.
a) Sample Preparation and Reaction
-
Standard Solution Preparation: Prepare a stock solution of this compound (100 µg/mL) in deionized water. Create calibration standards by dilution.
-
Ninhydrin Reagent: Prepare a 2% (w/v) solution of ninhydrin in a suitable solvent (e.g., ethanol).
-
Reaction:
-
To 1 mL of the sample or standard, add 2 mL of the ninhydrin reagent.
-
Add 1 mL of a buffer solution (e.g., pH 5.5 acetate buffer).
-
Heat the mixture in a boiling water bath for 15 minutes. A purple color (Ruhemann's purple) will develop.[2]
-
Cool the solution to room temperature.
-
Dilute the solution with a suitable solvent (e.g., 50% ethanol) to a final volume of 10 mL.
-
b) Spectrophotometric Measurement
-
Wavelength: Measure the absorbance of the resulting solution at 570 nm using a UV-Vis spectrophotometer.
-
Blank: Use a reagent blank (containing all reagents except the amino acid) to zero the instrument.
-
Quantification: Construct a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.
Conclusion
The choice of an analytical method for the quantification of this compound is dependent on the specific requirements of the analysis.
-
LC-MS/MS is the most superior method in terms of sensitivity and specificity, making it ideal for the analysis of complex biological matrices and for applications requiring trace-level detection.
-
HPLC with UV detection offers a good balance of performance, cost, and accessibility. It is a robust and reliable method for routine quality control and quantification in less complex samples, provided that appropriate derivatization is performed.
-
UV-Vis Spectrophotometry with the ninhydrin reagent is a simple, rapid, and cost-effective method for estimating total primary amine concentration. However, its lack of specificity makes it unsuitable for the accurate quantification of this compound in the presence of other amino acids or primary amines.
Researchers should carefully consider the validation data and experimental protocols presented in this guide to select the analytical method that best aligns with their research goals, sample matrix, and available resources.
References
- 1. mdpi.com [mdpi.com]
- 2. Ninhydrin Based Visible Spectrophotometric Determination of Gemigliptin : Oriental Journal of Chemistry [orientjchem.org]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. food.actapol.net [food.actapol.net]
- 8. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries: 3-Phenyl-L-serine Derivatives vs. Evans Auxiliaries
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in asymmetric synthesis. This guide provides an objective comparison of the efficacy of 3-Phenyl-L-serine derived auxiliaries, particularly pseudoephedrine-based amides, and the widely used Evans oxazolidinone auxiliaries.
This comparison focuses on key performance indicators such as diastereoselectivity, chemical yield, and the versatility of cleavage conditions, supported by experimental data from peer-reviewed literature.
At a Glance: Key Performance Differences
| Feature | This compound Derived Auxiliaries (Pseudoephedrine Amides) | Evans Auxiliaries (Oxazolidinones) |
| Diastereoselectivity (Alkylation) | Generally high to excellent (often >95% d.e.) | High to excellent, but can be lower with less reactive electrophiles |
| Chemical Yield (Alkylation) | Typically high (80-99%) | Generally high, but can be variable |
| Substrate Scope (Alkylation) | Broad, including less reactive alkyl halides | More effective with reactive electrophiles (e.g., allylic halides) |
| Diastereoselectivity (Aldol) | Moderate to high | Consistently high to excellent |
| Cleavage Conditions | Mild to strong acidic or basic hydrolysis, or reductive cleavage | Typically requires strong basic conditions (e.g., LiOH/H₂O₂) or reductive cleavage |
| Auxiliary Removal | Can be cleaved to acids, alcohols, aldehydes, and ketones | Can be cleaved to acids, alcohols, and amides |
| Starting Material Cost & Availability | Inexpensive and readily available (both enantiomers) | Readily available, but can be more expensive |
In-Depth Comparison: Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of chiral auxiliary can significantly impact the stereochemical outcome and overall efficiency of this transformation.
This compound Derived Auxiliaries (Pseudoephedrine Amides)
Pseudoephedrine, a readily available and inexpensive derivative of this compound, serves as an excellent chiral auxiliary in the form of its corresponding amides. The enolates of these amides undergo highly diastereoselective alkylation with a broad range of alkyl halides.[1][2][3][4]
Key Advantages:
-
High Diastereoselectivity: Alkylation reactions typically proceed with high diastereoselectivity, often exceeding 95% d.e.[1]
-
Broad Substrate Scope: These auxiliaries are effective with a wide variety of primary alkyl halides, including those that are less reactive.[1][4]
-
Crystallinity: Both the starting pseudoephedrine amides and their alkylated products are often crystalline, which facilitates purification by recrystallization.[1][4]
Experimental Data: Diastereoselective Alkylation of Pseudoephedrine Amides [1]
| Electrophile (R-X) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| CH₃I | 91 | >98 |
| CH₃CH₂I | 90 | >98 |
| CH₂=CHCH₂Br | 95 | >98 |
| C₆H₅CH₂Br | 92 | >98 |
| (t-Bu)CO₂CH₂Br | 85 | 96 |
Evans Auxiliaries (Oxazolidinones)
Evans oxazolidinone auxiliaries are a cornerstone of asymmetric synthesis, renowned for their high stereocontrol in a variety of reactions, including alkylations.[5]
Key Advantages:
-
High Diastereoselectivity: Evans auxiliaries generally provide excellent levels of diastereoselectivity in alkylation reactions.
-
Well-Established Protocols: Their use is extensively documented, with a wealth of established procedures.
Limitations:
-
Reactive Electrophiles Required: The efficiency of alkylation can be diminished with less reactive alkyl halides.[1]
In-Depth Comparison: Asymmetric Aldol Reactions
The aldol reaction is another critical method for constructing chiral molecules. The performance of the chiral auxiliary is paramount in controlling the stereochemistry of the newly formed stereocenters.
Evans Auxiliaries (Oxazolidinones)
Evans auxiliaries are particularly well-known for their exceptional performance in asymmetric aldol reactions, providing high levels of diastereoselectivity and predictable stereochemical outcomes. The stereoselectivity is achieved through the formation of a rigid, chelated transition state.
Experimental Workflow: Evans Asymmetric Aldol Reaction
Caption: General workflow for an Evans asymmetric aldol reaction.
Experimental Protocols
Preparation of Pseudoephedrine Amides
Pseudoephedrine amides can be readily prepared by the acylation of (1R,2R)- or (1S,2S)-pseudoephedrine with an appropriate acyl chloride or anhydride in the presence of a base such as triethylamine or pyridine.[5]
General Procedure:
-
Dissolve pseudoephedrine in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine).
-
Cool the solution to 0 °C.
-
Slowly add the acyl chloride or anhydride.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction and purify the amide product, often by crystallization.
Asymmetric Alkylation of Pseudoephedrine Amides[1]
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) in THF.
-
Add anhydrous lithium chloride.
-
Cool the solution to -78 °C.
-
Add a solution of the pseudoephedrine amide in THF.
-
Stir for 30-60 minutes at -78 °C, then warm to 0 °C for 10-15 minutes.
-
Cool the enolate solution to 0 °C or -78 °C, depending on the electrophile.
-
Add the alkyl halide and stir until the reaction is complete.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product and purify by chromatography or crystallization.
Cleavage of the Pseudoephedrine Auxiliary
The pseudoephedrine auxiliary can be cleaved under various conditions to yield different functional groups:
-
To Carboxylic Acids: Basic hydrolysis (e.g., KOH in H₂O/THF) or acidic hydrolysis (e.g., H₂SO₄ in H₂O/dioxane).[1]
-
To Alcohols: Reduction with a suitable reducing agent (e.g., LiAlH₄).[1]
-
To Aldehydes: Reduction with a milder reducing agent (e.g., DIBAL-H) followed by hydrolysis.[1]
-
To Ketones: Reaction with an organometallic reagent (e.g., Grignard reagent) followed by hydrolysis.[1]
Reaction Pathway for Auxiliary Cleavage
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 4. Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis - ProQuest [proquest.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Assessing the Impact of 3-Phenyl-L-serine on Peptide Secondary Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. 3-Phenyl-L-serine, an analog of serine with a bulky phenyl group, introduces significant steric constraints that can profoundly influence the secondary structure of a peptide backbone. This guide provides a comparative analysis of how this compound can impact peptide conformation, supported by experimental data and detailed protocols for key analytical techniques.
Impact on Secondary Structure: A Comparative Analysis
While extensive quantitative data for peptides containing this compound is limited in publicly available literature, a key study on a closely related stereoisomer, (-)-(2R, 3S)-phenylisoserine, provides significant insights. The incorporation of this amino acid into a hexa-beta-peptide was shown to induce a highly stable, well-defined secondary structure.
Table 1: Comparative Secondary Structure Analysis of a Phenylisoserine-Containing Peptide
| Feature | Control Peptide (Hypothetical Unstructured) | Hexa-beta-peptide with (-)-(2R, 3S)-phenylisoserine[1] |
| Predominant Secondary Structure | Random Coil | Stable β-strand |
| Key Stabilizing Interactions | Transient, solvent-dependent hydrogen bonds | Intramolecular hydrogen bonds and hydrophobic interactions |
| Conformational Flexibility | High | Low |
Note: The control peptide is a hypothetical representation of a short, unstructured peptide for comparative purposes.
The study on the phenylisoserine-containing peptide utilized Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its three-dimensional structure. The data revealed that the bulky phenyl and silyl-protected hydroxyl groups of the phenylisoserine residues play a crucial role in stabilizing the extended β-strand conformation through a combination of hydrogen bonding and hydrophobic interactions.[1] This contrasts sharply with many small, unmodified peptides that exist as a flexible ensemble of conformations in solution.
The introduction of the phenyl group restricts the conformational freedom of the peptide backbone, effectively forcing it to adopt a more rigid and defined secondary structure.[2] This principle is a cornerstone of rational peptide design, where non-natural amino acids are used to pre-organize a peptide into a specific conformation to enhance its binding affinity to a biological target or improve its resistance to proteolytic degradation.
Experimental Protocols for Assessing Secondary Structure
To quantitatively assess the impact of incorporating this compound into a peptide of interest, a combination of spectroscopic techniques is recommended. The following are detailed methodologies for Circular Dichroism (CD), Fourier Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for estimating the overall secondary structure content of a peptide in solution.
Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized control and this compound-containing peptides in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be free of components that absorb in the far-UV region.
-
Determine the precise peptide concentration using a quantitative amino acid analysis or by measuring the absorbance of an aromatic residue (if present and its extinction coefficient is known).
-
Prepare a series of dilutions to find an optimal concentration that gives a signal between 0.5 and 1.5 absorbance units.
-
-
Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Record spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Acquire spectra for the buffer alone (baseline) and subtract it from the peptide spectra.
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
Use deconvolution software (e.g., K2D3, BeStSel) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures from the CD spectra.
-
Compare the secondary structure content of the this compound peptide with the control peptide.
-
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the secondary structure of peptides by analyzing the vibrational frequencies of the peptide backbone, particularly in the Amide I region.
Methodology:
-
Sample Preparation:
-
Peptides can be analyzed in various forms: as a hydrated film, in solution (H₂O or D₂O), or as a solid dispersion.
-
For solution measurements, use a high peptide concentration (e.g., 1-10 mg/mL) in a suitable buffer. D₂O is often preferred as its absorption does not overlap with the Amide I band.
-
For solid-state analysis, lyophilize the peptide and prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Use an FTIR spectrometer equipped with a suitable detector (e.g., DTGS or MCT).
-
Record spectra in the mid-IR range (e.g., 4000-400 cm⁻¹), with a focus on the Amide I region (1600-1700 cm⁻¹).
-
Collect a background spectrum of the buffer or KBr and subtract it from the sample spectrum.
-
Signal-average a sufficient number of scans (e.g., 128-256) to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Perform a second-derivative analysis and curve fitting of the Amide I band to identify the underlying components corresponding to different secondary structures (e.g., α-helices: ~1650-1658 cm⁻¹, β-sheets: ~1620-1640 cm⁻¹ and ~1680-1695 cm⁻¹, β-turns: ~1660-1680 cm⁻¹, random coil: ~1640-1650 cm⁻¹).
-
Quantify the area under each component peak to estimate the percentage of each secondary structure element.
-
Compare the FTIR spectra and the calculated secondary structure percentages for the control and modified peptides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including the precise three-dimensional arrangement of atoms in a peptide.
Methodology:
-
Sample Preparation:
-
Dissolve the peptide at a high concentration (e.g., 1-5 mM) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) containing a known concentration of a reference standard (e.g., DSS or TSP).
-
Adjust the pH of the solution to the desired value.
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (¹⁵N, ¹³C) is used, to resolve resonance overlap.
-
-
-
Data Analysis:
-
Resonance Assignment: Assign all the proton resonances to specific amino acids in the peptide sequence.
-
Structural Restraints: Identify and quantify NOE cross-peaks to generate a list of inter-proton distance restraints.
-
Structure Calculation: Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Analyze the quality of the calculated structures using programs like PROCHECK-NMR.
-
Compare the resulting 3D structure of the this compound peptide with that of the control peptide (if it adopts a stable conformation) or with the expected random coil nature.
-
Conclusion
The incorporation of this compound into a peptide sequence is a potent method for inducing a specific and stable secondary structure. The steric bulk of the phenyl group restricts the conformational landscape of the peptide backbone, favoring more rigid conformations like β-strands. A multi-faceted approach utilizing Circular Dichroism, FTIR, and NMR spectroscopy is essential for a comprehensive and quantitative assessment of these structural changes. The detailed protocols provided in this guide offer a robust framework for researchers to investigate the impact of this compound and other non-natural amino acids in their own peptide systems, facilitating the rational design of peptidomimetics with enhanced therapeutic properties.
References
Performance Benchmark of Chiral Stationary Phases for 3-Phenyl-L-serine Enantioseparation
For researchers and professionals in drug development and analytical chemistry, the efficient separation of enantiomers is a critical task. 3-Phenyl-L-serine, a derivative of the amino acid serine, possesses chiral centers, making the separation of its stereoisomers essential for pharmacological and biological studies. This guide provides a comparative overview of the performance of different chiral stationary phases (CSPs) for the enantioseparation of 3-Phenyl-serine, supported by available experimental data.
Data Presentation: Performance of Chiral Stationary Phases
The selection of an appropriate chiral stationary phase is paramount for achieving successful enantiomeric separation. The following table summarizes the performance of a ligand-exchange chiral stationary phase for the separation of dl-threo-3-phenylserine. While comprehensive data across a wide range of CSPs for this specific analyte is limited in publicly available resources, the provided data offers a benchmark for a successful separation.
| Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Separation Factor (α) | Reference |
| Chirex 3126 (D-penicillamine) | 150 x 4.6 mm | 2 mM Copper (II) sulfate in water / Isopropanol (85:15) | 1.0 | UV @ 254 nm | 1.15 | Phenomenex |
Note: The separation factor (α) is a measure of the selectivity of the stationary phase for the two enantiomers. A value greater than 1 indicates that a separation is possible. Higher values of α indicate better separation.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of chiral separation methods. Below are detailed methodologies for the separation of phenylserine enantiomers based on established methods for similar compounds.
Ligand-Exchange Chromatography Protocol for dl-threo-3-phenylserine
This protocol is based on the application data for the Chirex 3126 column.
-
Column: Chirex 3126 (D-penicillamine based CSP)
-
Dimensions: 150 x 4.6 mm
-
Mobile Phase Preparation: Prepare a 2 mM solution of Copper (II) sulfate in a pre-mixed solvent of water and Isopropanol in an 85:15 ratio. Ensure the solution is well-mixed and degassed before use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the dl-threo-3-phenylserine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Macrocyclic Glycopeptide Chromatography Protocol for Amino Acid Enantioseparation
This protocol is based on a method for the separation of serine enantiomers on an Astec CHIROBIOTIC T column and can serve as a starting point for the separation of this compound.
-
Column: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP)
-
Dimensions: 25 cm x 4.6 mm, 5 µm particle size
-
Mobile Phase Preparation: Prepare a mobile phase consisting of water, methanol, and formic acid in a ratio of 30:70:0.02 (v/v/v). The final mobile phase should be thoroughly mixed and degassed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 205 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in a mixture of water and methanol (30:70) to a suitable concentration (e.g., 300 µg/mL).
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of this compound using High-Performance Liquid Chromatography (HPLC).
Caption: A flowchart of the chiral HPLC experimental workflow.
Safety Operating Guide
Navigating the Disposal of 3-Phenyl-L-serine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Phenyl-L-serine, a key building block in various synthetic applications.
Immediate Safety and Handling Protocols
When handling this compound, it is crucial to adhere to standard laboratory safety practices. Based on its Safety Data Sheet (SDS), this compound is a white, nearly odorless powder. While it is not classified as a hazardous substance, caution should always be exercised.
Personal Protective Equipment (PPE):
-
Wear protective safety glasses.
-
Use standard laboratory gloves.
-
A lab coat is recommended to prevent skin contact.
In Case of Exposure:
-
Inhalation: If you experience any discomfort after inhaling dust, move to a well-ventilated area and seek medical advice if symptoms persist.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for several minutes.
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in a manner that prevents environmental contamination and complies with general laboratory waste guidelines.
Step 1: Collection of Waste Solid waste of this compound, including residues from experiments and contaminated disposable labware (e.g., weighing paper, gloves), should be carefully collected.
Step 2: Containment Sweep up any solid material and place it in a clearly labeled, sealed container. Avoid generating dust during this process. The container should be suitable for solid chemical waste and should not be a general laboratory trash bin.
Step 3: Labeling Label the waste container clearly as "this compound Waste" or with a more general "Non-hazardous Solid Organic Waste" label, in accordance with your institution's policies.
Step 4: Storage Store the sealed waste container in a designated area for chemical waste, away from incompatible materials.
Step 5: Final Disposal Since this compound is not classified as a hazardous waste, it can typically be disposed of in a sanitary landfill. However, it is imperative to adhere to your institution's specific guidelines and local regulations for non-hazardous chemical waste disposal. Do not dispose of this compound down the drain or in regular trash.[1][2][3][4][5] Consult your institution's Environmental Health and Safety (EHS) department for the final disposal procedure.
Quantitative Data Summary
While the Safety Data Sheet for this compound does not provide specific quantitative limits for disposal, the following table summarizes its relevant physical and chemical properties.
| Property | Value |
| Appearance | White, crystalline powder |
| Odor | Nearly odorless |
| Solubility in Water | Information not readily available |
| Hazard Classification | Not classified as hazardous |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Safeguarding Your Research: A Guide to Handling 3-Phenyl-L-serine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 3-Phenyl-L-serine, a compound known to cause skin, eye, and respiratory irritation. Adherence to these guidelines is essential for ensuring a safe laboratory environment. This guide is intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS) which should be consulted whenever available.
Essential Safety & Handling Information
Proper handling of this compound requires a multi-faceted approach, incorporating engineering controls, appropriate personal protective equipment, and established safe handling and disposal procedures.
| Category | Recommendation | Rationale |
| Engineering Controls | ||
| Ventilation | Handle in a well-ventilated area. Use of a chemical fume hood is strongly recommended, especially when weighing or transferring powder. | To minimize inhalation of airborne particles which can cause respiratory irritation. |
| Eye Wash & Safety Shower | Ensure easy access to a functioning eyewash station and safety shower. | To provide immediate decontamination in case of accidental eye or skin contact. |
| Personal Protective Equipment (PPE) | ||
| Eye and Face Protection | Wear chemical safety goggles that meet the ANSI Z.87.1 1989 standard. A face shield may be necessary for large quantities or when there is a splash hazard.[1] | To protect eyes from dust particles and potential splashes which can cause serious irritation. |
| Skin Protection | Wear a lab coat, long pants, and closed-toe shoes. Use chemically resistant gloves (e.g., nitrile) and inspect them before each use.[1][2] | To prevent skin contact which can cause irritation.[3] |
| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved respirator is recommended.[1] | To prevent inhalation of the powder, which may cause respiratory irritation. |
| Handling & Storage | ||
| General Handling | Avoid creating dust. Minimize contact with skin and eyes. Wash hands thoroughly after handling. | To reduce the risk of exposure and contamination. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. | To maintain the integrity of the chemical and prevent accidental release. |
| Disposal | ||
| Waste Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains. | To prevent environmental contamination and ensure regulatory compliance. |
Operational and Disposal Plan: A Step-by-Step Guide
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.
-
Verify that the container is properly labeled.
2. Storage:
-
Store the container in a designated, well-ventilated, and dry area.
-
Ensure the storage area is away from incompatible materials.
-
Maintain an inventory of the chemical.
3. Weighing and Preparation of Solutions:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a chemical fume hood.
-
Weighing: To minimize dust generation, weigh the compound carefully. Use a spatula to transfer the solid. Avoid pouring the powder.
-
Solution Preparation: Slowly add the solid to the solvent to avoid splashing. If the process is exothermic, use an ice bath to control the temperature.
4. Experimental Use:
-
Conduct all work in a well-ventilated area, preferably a fume hood.
-
Keep the container closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
5. Spill Management:
-
Small Spills:
-
Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.
-
Place the material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Alert the appropriate safety personnel.
-
Ventilate the area.
-
Follow established institutional procedures for large chemical spills.
-
6. Decontamination and Waste Disposal:
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent, followed by soap and water.
-
Waste Collection: Collect all waste materials (including contaminated PPE) in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste program. Follow all local, state, and federal regulations. Do not dispose of it down the drain.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
